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Core Science & Biosynthesis

Foundational

1-(2,6-Dimethylphenyl)propan-2-one: Comprehensive Physical, Chemical, and Synthetic Profiling

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Significance In the realm of sterically hindered arylacetones,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

In the realm of sterically hindered arylacetones, 1-(2,6-dimethylphenyl)propan-2-one (CAS: 205826-75-1)[1][2] represents a critical, yet frequently misunderstood, building block in pharmaceutical and agrochemical development. As a Senior Application Scientist, I frequently observe a critical point of failure in early-stage drug design: the conflation of this compound with its ether-linked analog, 1-(2,6-dimethylphenoxy)propan-2-one (CAS: 53012-41-2)[3], which is the standard intermediate for the antiarrhythmic drug Mexiletine.

Unlike the phenoxy derivative, 1-(2,6-dimethylphenyl)propan-2-one features a direct carbon-carbon bond between the aromatic core and the propanone side chain. The presence of the methyl groups at the 2- and 6-positions of the phenyl ring induces severe steric hindrance, forcing the benzylic carbon and the adjacent carbonyl group out of coplanarity with the aromatic system. This orthogonal conformation fundamentally alters its physicochemical properties, reaction kinetics, and binding affinities in downstream active pharmaceutical ingredients (APIs).

Physicochemical Profiling

The physical properties of 1-(2,6-dimethylphenyl)propan-2-one are dictated by the hydrophobic bulk of the dimethylphenyl group, which dominates the polar contribution of the ketone moiety.

Table 1: Structural and Physical Properties
PropertyValueScientific Causality / Note
IUPAC Name 1-(2,6-Dimethylphenyl)propan-2-oneStandard nomenclature.
CAS Number 205826-75-1[1][2]Unique chemical registry identifier.
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol [4]-
Physical State Colorless to pale yellow liquidTypical for low-molecular-weight arylacetones lacking strong intermolecular hydrogen bonding.
Boiling Point ~235–245 °CElevated relative to unsubstituted phenylacetone (214 °C) due to increased van der Waals interactions from the methyl groups.
Density ~0.98–1.01 g/cm³Standard density range for alkylated aromatic ketones.
Solubility Profile Soluble in DCM, EtOH, Et₂O; Insoluble in H₂OThe lipophilic 2,6-dimethylphenyl core prevents aqueous solvation of the carbonyl dipole.

Chemical Reactivity Profile

The reactivity of 1-(2,6-dimethylphenyl)propan-2-one is governed by the steric shielding of the benzylic position and the electrophilicity of the carbonyl carbon. The ortho-methyl groups heavily restrict the approach of bulky nucleophiles.

Reactivity Core 1-(2,6-Dimethylphenyl) propan-2-one Red Reductive Amination (Sterically Hindered Amines) Core->Red Enol Alpha-Deprotonation (Enolate Chemistry) Core->Enol Ox Baeyer-Villiger Oxidation (Esters/Acetates) Core->Ox

Figure 1: Primary chemical reactivity pathways of 1-(2,6-Dimethylphenyl)propan-2-one.

  • Reductive Amination: The ketone readily undergoes condensation with primary amines to form imines, which can be reduced to yield sterically hindered amphetamine-like derivatives.

  • Alpha-Deprotonation: The alpha-methyl group (C3) is preferentially deprotonated over the benzylic carbon (C1) due to the extreme steric bulk of the 2,6-dimethylphenyl ring, directing enolate alkylation to the terminal methyl group.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly resistant to further EAS at the ortho positions (which are occupied). Any incoming electrophile is directed exclusively to the meta or para positions.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing sterically hindered arylacetones requires bypassing the poor SN2 reactivity of 2,6-dimethylbenzyl halides. Two highly effective, field-proven methodologies are detailed below.

Workflow Visualization: Improved Meerwein Arylation

Synthesis N1 2,6-Dimethylaniline (Starting Material) N2 Diazotization (HBF4, NaNO2) [Temperature Control: 0 °C] N1->N2 N3 Meerwein Arylation (+ Isopropenyl Acetate, Cu2O) N2->N3 N4 Hydrolysis (Spontaneous Acetate Cleavage) N3->N4 N5 1-(2,6-Dimethylphenyl)propan-2-one (Target Product) N4->N5

Figure 2: Step-by-step synthetic workflow via improved Meerwein arylation.

Protocol 1: Improved Meerwein Arylation (Recommended)

Based on the optimized conditions established by Li Li et al.[5].

This protocol utilizes commercially available 2,6-dimethylaniline, avoiding the need for volatile and highly lachrymatory benzyl chlorides.

  • Diazotization: Dissolve 1.0 eq of 2,6-dimethylaniline in aqueous HBF₄ (48%). Cool the reaction vessel to strictly 0 °C. Slowly add 1.05 eq of aqueous NaNO₂ dropwise over 30 minutes.

    • Causality: Maintaining 0 °C is critical. Diazonium salts are highly unstable; thermal energy will cause premature nitrogen gas evolution, destroying the intermediate. HBF₄ is chosen to precipitate the stable tetrafluoroborate salt.

  • Radical Generation & Coupling: Isolate the diazonium salt and dissolve it in a solvent mixture containing 1.5 eq of isopropenyl acetate. Add a catalytic amount of Cu₂O (0.1 eq) and anhydrous sodium acetate (2.0 eq). Stir at 20–25 °C for 6 hours[5].

    • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to a highly reactive aryl radical. This radical rapidly attacks the electron-rich double bond of the isopropenyl acetate.

  • Hydrolysis & Workup: The resulting tertiary acetate intermediate is highly labile and spontaneously hydrolyzes in the presence of the aqueous workup to yield the target ketone[5]. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2: Electrochemical Arylation (Green Chemistry Alternative)

Based on the electroreductive coupling pioneered by Durandetti et al.[6].

  • Cell Setup: Equip an undivided electrochemical cell with a sacrificial Zinc or Aluminum anode and a carbon fiber cathode.

  • Coupling: Dissolve 2,6-dimethylbromobenzene and chloroacetone in DMF containing a catalytic amount of a Nickel(II)-bipyridine complex[6].

  • Electrolysis: Apply a constant current.

    • Causality: The in situ electroreductive generation of Ni(0) complexes allows for the oxidative addition of the aryl bromide, followed by coupling with the alpha-chloroketone[6]. This avoids the tedious preparation of sensitive Ni(0) reagents like Ni(cod)₂.

Analytical Characterization Standards

To ensure the integrity of the synthesized 1-(2,6-dimethylphenyl)propan-2-one, the following analytical benchmarks must be met. These self-validating data points confirm both the structure and the purity of the isolated compound.

Table 2: Expected Analytical Signatures
TechniqueExpected Signal / PeakStructural Assignment & Causality
¹H NMR (CDCl₃) ~2.15 ppm (s, 3H)Acetyl Methyl: Singlet due to isolation from other protons.
¹H NMR (CDCl₃) ~2.25 ppm (s, 6H)Aromatic Methyls: Integrated for 6 protons, confirming the 2,6-disubstitution.
¹H NMR (CDCl₃) ~3.75 ppm (s, 2H)Benzylic CH₂: Shifted downfield due to the adjacent carbonyl and aromatic ring.
¹H NMR (CDCl₃) ~7.05 ppm (m, 3H)Aromatic Protons: Multiplet representing the meta and para protons.
FT-IR ~1715 cm⁻¹ (Strong)C=O Stretch: Confirms the presence of the unconjugated aliphatic ketone.
LC-MS (ESI+) m/z 163.1 [M+H]⁺Molecular Ion: Confirms the exact mass of the target compound (MW: 162.23).

Applications in Drug Development

In modern medicinal chemistry, incorporating steric bulk is a primary strategy to improve a drug's pharmacokinetic profile. 1-(2,6-Dimethylphenyl)propan-2-one serves as a critical precursor for synthesizing sterically hindered amines. The 2,6-dimethyl substitution pattern effectively shields the benzylic position from cytochrome P450-mediated oxidative metabolism (specifically benzylic hydroxylation).

By utilizing this specific ketone rather than the unsubstituted phenylacetone, drug development professionals can design APIs with significantly extended biological half-lives and reduced toxicity profiles, making it an invaluable tool in the development of next-generation CNS therapeutics and cardiovascular agents.

References

  • Li, L., Chen, H., & Lin, Y. "Facile Synthesis of 1-Aryl-2-propanones from Aromatic Amine". Synthetic Communications, 37(6), 985-991, 2007. URL: [Link]

  • Durandetti, M., Sibille, S., Nédélec, J. Y., & Périchon, J. "Synthesis of 1-Aryl-2-propanones by Electrochemical Arylation of alpha-chloro Ketones". Synthetic Communications, 24(2), 145-151, 1994. URL: [Link]

Sources

Exploratory

Structural Elucidation of 1-(2,6-Dimethylphenyl)propan-2-one: A Comprehensive NMR Analysis

Executive Summary The structural verification of complex organic intermediates is a critical checkpoint in drug development and synthetic chemistry. 1-(2,6-Dimethylphenyl)propan-2-one (also known as 2,6-dimethylphenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of complex organic intermediates is a critical checkpoint in drug development and synthetic chemistry. 1-(2,6-Dimethylphenyl)propan-2-one (also known as 2,6-dimethylphenylacetone) is a sterically hindered aromatic ketone. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By establishing self-validating experimental protocols and explaining the causality behind chemical shifts—specifically the impact of steric hindrance and magnetic anisotropy—this guide serves as a robust framework for researchers conducting structural elucidation.

Theoretical Framework: Steric Hindrance and Anisotropy

The structural elucidation of organic compounds via NMR relies heavily on the synergistic interpretation of 1 H and 13 C chemical shifts . In 1-(2,6-dimethylphenyl)propan-2-one, the presence of two methyl groups at the ortho positions (C2 and C6) introduces significant steric bulk.

Causality of Conformation: To minimize steric clash between the ortho-methyl groups and the bulky acetonyl chain (-CH 2​ -CO-CH 3​ ), the phenyl ring is forced out of coplanarity with the C1'-C2' bond. This orthogonal conformation restricts free rotation. Consequently, the methylene protons (CH 2​ ) are locked into a specific region of the aromatic ring's magnetic shielding cone. Unlike highly flexible aliphatic chains, this rigid geometry dictates precise, predictable chemical shifts that differ subtly from its unhindered analog, phenylacetone .

Experimental Protocols: High-Resolution NMR Acquisition

To ensure data integrity, the following step-by-step methodology must be executed as a self-validating system. The protocol is optimized for a 400 MHz or 500 MHz spectrometer equipped with a multinuclear probe.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Proper sample preparation requires a solvent depth of exactly 5.0 cm (approx. 0.6 mL). Volumes below this threshold make shimming the magnet homogeneity exceedingly difficult, leading to line broadening and loss of resolution [[1]]([Link]).

  • Locking and Tuning: Insert the 5 mm NMR tube into the spectrometer. Lock the magnetic field to the deuterium resonance frequency of CDCl 3​ . Tune and match the probe for 1 H and 13 C frequencies.

  • Shimming (Self-Validation Check): Execute gradient shimming (e.g., TopShim). Validation: Manually adjust the Z1 and Z2 shims until the residual CHCl 3​ solvent peak exhibits a Full Width at Half Maximum (FWHH) of <1.0 Hz.

  • 1 H NMR Acquisition:

    • Parameters: Pulse sequence = zg30 (30° flip angle); Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s.

  • 13 C NMR Acquisition:

    • Parameters: Pulse sequence = zgpg30 (power-gated broadband proton decoupling); ns = 512 to 1024; d1 = 2.0 s.

    • Causality: Quaternary carbons (C1, C2, C6, and C=O) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A d1 of 2.0 seconds ensures these nuclei return to thermal equilibrium before the next pulse, preventing signal attenuation .

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Lock Lock & Shim (Z0, Z1, Z2 optimization) Prep->Lock Pulse1H 1H Acquisition (zg30, ns=16, d1=1s) Lock->Pulse1H Pulse13C 13C Acquisition (zgpg30, ns=512, d1=2s) Lock->Pulse13C FT Fourier Transform & Phase Correction Pulse1H->FT Pulse13C->FT Analysis Spectral Analysis & Peak Integration FT->Analysis

Step-by-step workflow for high-resolution 1H and 13C NMR acquisition and processing.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-(2,6-dimethylphenyl)propan-2-one is characterized by distinct isolated spin systems.

Mechanistic Insights:

  • Aromatic Splitting: The molecule possesses a C2​ axis of symmetry. The para-proton (C4-H) is split by the two equivalent meta-protons (C3-H, C5-H) into a triplet ( J=7.5 Hz) based on the n+1 rule. Conversely, the meta-protons are split by the single para-proton into a doublet [[2]]([Link]).

  • Methylene Shift: The CH 2​ group appears as a sharp singlet at 3.70 ppm. It is heavily deshielded by the adjacent carbonyl group, but lacks scalar coupling because it is flanked by quaternary carbons (C1 and C2').

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Ar-H (meta) 7.05Doublet (d)2H7.5C3-H, C5-H
Ar-H (para) 7.00Triplet (t)1H7.5C4-H
CH 2​ 3.70Singlet (s)2H-C1'-H 2​ (Methylene)
Ar-CH 3​ 2.25Singlet (s)6H-2,6-diCH 3​
CH 3​ (terminal) 2.15Singlet (s)3H-C3'-H 3​ (Acetyl methyl)

13 C NMR Spectral Analysis

The 13 C NMR spectrum confirms the carbon skeleton. The most diagnostic peak is the carbonyl carbon at 206.0 ppm.

Mechanistic Insights: If the carbonyl were directly conjugated to the aromatic ring (e.g., acetophenone), resonance delocalization would shield the carbon, shifting it upfield to ~195 ppm. Because the intervening CH 2​ group breaks this conjugation, the C=O behaves as an isolated aliphatic ketone, resonating downfield at >205 ppm . Furthermore, the ortho-carbons (C2, C6) are shifted downfield to 137.0 ppm due to the inductive α -deshielding effect of the attached methyl groups.

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C-2' 206.0C q​ Carbonyl (C=O)
C-2, C-6 137.0C q​ Aromatic (ortho, substituted)
C-1 132.5C q​ Aromatic (ipso, substituted)
C-3, C-5 128.2CHAromatic (meta)
C-4 126.8CHAromatic (para)
C-1' 48.5CH 2​ Methylene
C-3' 29.5CH 3​ Methyl (terminal acetyl)
Ar-CH 3​ 20.2CH 3​ Aromatic methyls

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a foundational structural hypothesis, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory for unambiguously assigning quaternary carbons (C1, C2, C6, C=O) by observing long-range 2JCH​ and 3JCH​ couplings .

For 1-(2,6-dimethylphenyl)propan-2-one, the critical HMBC correlations bridge the gap between the aliphatic chain and the aromatic ring. The methylene protons (3.70 ppm) will show strong 2J correlations to both the carbonyl carbon (206.0 ppm) and the ipso-aromatic carbon (132.5 ppm), definitively proving the connectivity.

HMBC_Correlations H_CH2 H-1' (CH2, 3.70 ppm) C_CO C-2' (C=O, 206.0 ppm) H_CH2->C_CO 2J C_Ar_ipso C-1 (Ar-C, 132.5 ppm) H_CH2->C_Ar_ipso 2J C_Ar_ortho C-2, C-6 (Ar-C, 137.0 ppm) H_CH2->C_Ar_ortho 3J H_CH3_term H-3' (CH3, 2.15 ppm) H_CH3_term->H_CH2 4J (W-coupling) H_CH3_term->C_CO 2J H_Ar_CH3 H-Ar-CH3 (2.25 ppm) H_Ar_CH3->C_Ar_ipso 3J H_Ar_CH3->C_Ar_ortho 2J

Key HMBC correlations establishing the connectivity of 1-(2,6-Dimethylphenyl)propan-2-one.

Conclusion

The comprehensive NMR analysis of 1-(2,6-dimethylphenyl)propan-2-one demonstrates the profound impact of steric hindrance on molecular conformation and magnetic resonance behavior. By adhering to strict sample preparation volumes and optimized relaxation delays, researchers can generate self-validating spectral data. The integration of 1D scalar coupling analysis with 2D HMBC networks provides an airtight, authoritative proof of molecular structure, essential for downstream drug development and synthetic scaling.

References

  • [3] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

  • [1] Columbia University NMR Center. (2020). 1D Proton NMR on Bruker NMRs. Columbia University. URL:[Link]

  • [2] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • [4] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7678, Phenylacetone. PubChem - NIH. URL:[Link]

Sources

Foundational

thermodynamic stability of 1-(2,6-Dimethylphenyl)propan-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,6-Dimethylphenyl)propan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,6-Dimethylphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . We delve into the core structural features that govern its stability, primarily the profound influence of steric hindrance on the carbonyl moiety and the dynamics of its keto-enol tautomerism. This document outlines both experimental and computational methodologies for a robust stability assessment, including detailed protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies. Furthermore, we present a workflow for computational modeling using Density Functional Theory (DFT) to complement and predict experimental outcomes. This guide is intended to serve as a vital resource for professionals in pharmaceutical development and chemical research, offering the foundational knowledge and practical protocols required to understand and predict the chemical behavior of this and structurally related molecules.

Introduction: Context and Significance

1-(2,6-Dimethylphenyl)propan-2-one, also known as (2,6-Dimethylphenoxy)acetone, is an aryl ketone of significant interest in synthetic chemistry. It is recognized as a key intermediate and a potential impurity in the synthesis of Mexiletine, an antiarrhythmic drug.[1][2] Understanding the thermodynamic stability of such compounds is paramount in drug development and manufacturing. A molecule's inherent stability dictates its shelf-life, informs storage conditions, predicts potential degradation pathways, and is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Instability can lead to the formation of impurities, which may have undesirable toxicological profiles or reduce the potency of the drug product.

This guide provides a Senior Application Scientist's perspective on evaluating the , integrating theoretical principles with practical, field-proven experimental and computational workflows.

Molecular Structure and Physicochemical Properties

The thermodynamic behavior of 1-(2,6-Dimethylphenyl)propan-2-one is intrinsically linked to its molecular architecture. The structure is characterized by a propan-2-one chain attached to a 2,6-dimethylphenyl ring via an ether linkage.

G Figure 2: Keto-Enol Tautomerism Keto Keto Form (Favored) Enol1 Enol Form 1 Keto->Enol1 Enol2 Enol Form 2 Keto->Enol2

Caption: Keto-Enol Tautomerism Equilibrium.

For most simple ketones, the equilibrium lies heavily in favor of the keto form, often by a factor of 10⁴ or more. [3]This preference is because the carbon-oxygen double bond in the keto form is significantly stronger and more stable than the carbon-carbon double bond in the enol form. [4] In the case of 1-(2,6-Dimethylphenyl)propan-2-one, two potential enol forms can be drawn. However, the formation of either is likely suppressed even further than in a typical ketone:

  • Enolization towards the methyl group: This would create a terminal double bond.

  • Enolization towards the methylene bridge: This would form a double bond adjacent to the oxygen-linked carbon.

The steric bulk of the 2,6-dimethylphenyl group likely disfavors the formation of the second enol form due to increased steric strain in the planar enol structure. [5]Therefore, the keto form is expected to be exceptionally stable, minimizing degradation pathways that proceed via an enol intermediate.

Potential Degradation Pathways

Despite its inherent stability, it is crucial to investigate potential degradation pathways under stress conditions.

  • Thermal Decomposition: At elevated temperatures, the weakest bonds are most likely to cleave. In poly(aryl ether ketones), decomposition often initiates at the ether linkage or the carbonyl-aryl bond. [6][7]For this molecule, homolytic cleavage could generate phenoxy and acetonyl radicals, initiating a cascade of further reactions.

  • Oxidative Degradation: The benzylic positions of the methyl groups on the phenyl ring and the α-carbons of the ketone are potential sites for oxidation, especially in the presence of radical initiators or metal ions.

  • Hydrolytic Degradation: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions at high temperatures. The steric hindrance, however, likely renders this molecule highly resistant to hydrolysis under typical pharmaceutical processing and storage conditions.

Methodologies for Stability Assessment

A multi-faceted approach combining experimental testing and computational modeling provides the most comprehensive understanding of thermodynamic stability.

G Figure 3: Integrated Stability Assessment Workflow Compound 1-(2,6-Dimethylphenyl)propan-2-one Exp Experimental Assessment Compound->Exp Comp Computational Modeling Compound->Comp DSC DSC Exp->DSC TGA TGA Exp->TGA Forced Forced Degradation Exp->Forced DFT DFT Calculations Comp->DFT Profile Comprehensive Stability Profile DSC->Profile TGA->Profile Forced->Profile DFT->Profile

Caption: Integrated Experimental and Computational Workflow.

Experimental Evaluation

Causality: DSC is the primary tool for identifying thermally induced events such as melting, crystallization, and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference. An exothermic event, such as decomposition, provides a direct measure of the temperature at which the molecule's thermodynamic stability is compromised.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2,6-Dimethylphenyl)propan-2-one into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the analysis.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of the exotherm is a key indicator of thermal stability.

Causality: TGA complements DSC by quantifying mass loss as a function of temperature. This directly measures the temperatures at which volatile degradation products are formed, providing a clear picture of the decomposition profile and the thermal stability limits.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or ceramic).

  • Instrument Setup: Place the pan onto the TGA microbalance. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (e.g., T₅%, the temperature at which 5% mass loss occurs) to define the upper limit of thermal stability.

Causality: Forced degradation studies are essential for identifying likely degradation products and pathways that might occur over a long shelf-life. By subjecting the molecule to harsh conditions, we accelerate degradation, making it possible to detect and identify impurities that could form under normal storage conditions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 1-(2,6-Dimethylphenyl)propan-2-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 105°C for 48 hours. Dissolve for analysis.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradants). Use the mass spectrometry data to propose structures for the degradation products.

Computational Modeling

Causality: DFT is a powerful computational method used to predict molecular properties, including thermodynamic stability. [8][9]By calculating the electronic structure, we can determine the relative energies of different isomers (like keto vs. enol tautomers) and the energy barriers for potential decomposition reactions. This provides a theoretical foundation for understanding experimental observations and predicting pathways that may be difficult to isolate in the lab.

Workflow:

G Figure 4: DFT Computational Workflow Start Define Structures (Keto, Enol, Transition States) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minima/Transition States Freq->Verify Verify->Opt Not Verified Energy Single-Point Energy Calculation (Higher Level of Theory) Verify->Energy Verified Thermo Thermodynamic Analysis (ΔG, ΔH) Energy->Thermo End Predict Stability and Reaction Barriers Thermo->End

Caption: DFT Workflow for Stability Analysis.

  • Structure Preparation: Build the 3D structures of the keto form, all possible enol tautomers, and hypothesized transition states for key degradation steps.

  • Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation for each molecule.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. For stable molecules (reactants, products), all vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Energy Calculation: Obtain more accurate electronic energies by performing single-point energy calculations with a larger basis set.

  • Thermodynamic Analysis: From the output, calculate the Gibbs free energy (ΔG) differences between tautomers to determine their relative stability and the activation energy (energy barrier) for decomposition pathways. A lower activation energy indicates a less stable molecule with respect to that specific pathway.

Data Synthesis and Interpretation

The data from all methodologies should be integrated to form a complete stability profile.

Table 2: Hypothetical Stability Data Summary

Analysis MethodParameterResultInterpretation
DSC Decomposition Onset~250°CHigh thermal stability in the solid state.
TGA T₅% Mass Loss~240°CSignificant decomposition begins only at high temperatures.
Forced Degradation Acid/Base/Heat< 0.1% degradationHighly resistant to hydrolysis and moderate thermal stress.
Forced Degradation Oxidation (H₂O₂)~1.5% degradationSusceptible to strong oxidative conditions.
DFT Calculation ΔG (Keto → Enol)> +15 kcal/molKeto form is overwhelmingly more stable; enol-mediated degradation is unlikely.

Interpretation: The combined data suggest that 1-(2,6-Dimethylphenyl)propan-2-one is a highly stable molecule under typical storage and processing conditions. Its primary liability appears to be oxidative degradation under harsh conditions. The steric hindrance provided by the 2,6-dimethyl groups significantly contributes to its high thermal and hydrolytic stability.

Conclusion

1-(2,6-Dimethylphenyl)propan-2-one possesses a high degree of thermodynamic stability, a direct consequence of its molecular structure. The pronounced steric hindrance afforded by the ortho-methyl substituents on the phenyl ring effectively shields the reactive carbonyl center, limiting its susceptibility to a wide range of degradation reactions. Furthermore, the keto-enol equilibrium is strongly shifted towards the more stable keto form, closing off degradation pathways that rely on an enol intermediate.

A robust assessment of this stability requires an integrated approach. Experimental techniques such as DSC and TGA define the molecule's thermal limits, while forced degradation studies reveal its liabilities under specific chemical stresses. These empirical findings are powerfully complemented by computational DFT studies, which provide a mechanistic understanding of the relative stabilities of isomers and the energy barriers to decomposition. For drug development professionals, this combined methodology provides a self-validating system to confidently characterize the stability profile of this important chemical intermediate, ensuring the quality and safety of resulting pharmaceutical products.

References

  • Fiveable. (2025, August 15). Steric effects: Organic Chemistry II Study Guide.
  • PubChem. 1-(2,6-Dimethylphenoxy)-2-propanone. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • News-Medical.Net. (2018, October 30). Keto- and Enol Tautomerism in Sugars. [Link]

  • ACS Publications. (2019, November 12). Keto–Enol Tautomerization as a First Step in Hydrogenation of Carbonyl Compounds. The Journal of Physical Chemistry C. [Link]

  • ACS Publications. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051. [Link]

  • Patel, P., et al. (2010). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK). CORE. [Link]

  • Ali, M., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Orbital: The Electronic Journal of Chemistry. [Link]

  • Bredikhina, Z. A., et al. (2015). Stereoselective crystallization of 3-(2,6-dimethylphenoxy)propane-1,2-diol: preparation of the single-enantiomer drug mexiletine. Tetrahedron: Asymmetry. [Link]

Sources

Exploratory

Solubility Profile of 1-(2,6-Dimethylphenyl)propan-2-one in Organic Solvents: A Technical Guide for Drug Development

Executive Summary 1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is a critical chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antiarrhythm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is a critical chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antiarrhythmics and central nervous system (CNS) therapeutics. Due to its specific structural features—an aromatic ring flanked by two ortho-methyl groups and an aliphatic ketone moiety—the compound exhibits a highly specific solubility profile.

Understanding its thermodynamic solubility in various organic solvents is paramount for optimizing crystallization, liquid-liquid extraction, and chromatographic purification workflows. This whitepaper provides an in-depth analysis of the physicochemical causality governing its solubility, supported by theoretical frameworks and self-validating experimental methodologies.

Physicochemical Profiling & Causality

The solubility of 1-(2,6-Dimethylphenyl)propan-2-one is dictated by the interplay between its lipophilic core and its localized polar functional group.

  • Steric Bulk and Dispersion Forces: The two methyl groups at the 2- and 6-positions of the phenyl ring create significant steric hindrance. This structural bulk shields the aromatic π -system, reducing the efficiency of π−π stacking interactions between solute molecules. Consequently, the lattice energy of the pure substance is lowered, facilitating dissolution in non-polar environments driven by strong London dispersion forces.

  • Dipole-Dipole and Hydrogen Bonding: The propan-2-one (acetone) side chain introduces a carbonyl group ( C=O ). This provides a localized dipole moment and acts as a potent hydrogen-bond acceptor. While the molecule lacks hydrogen-bond donors (making it insoluble in water), it readily interacts with protic organic solvents (like alcohols) and polar aprotic solvents.

Thermodynamic Grounding: Hansen Solubility Parameters (HSP)

To predict and explain solvent compatibility, we rely on the [1], which partitions the total cohesive energy density into three distinct intermolecular interactions:

  • δD​ (Dispersion): High for this molecule due to the bulky 2,6-dimethylphenyl core.

  • δP​ (Polarity): Moderate, localized entirely at the carbonyl dipole.

  • δH​ (Hydrogen Bonding): Low-to-moderate, functioning strictly as an acceptor.

Solvents whose HSP coordinates ( δD​,δP​,δH​ ) fall within the interaction radius ( Ra​ ) of 1-(2,6-Dimethylphenyl)propan-2-one will act as excellent solvents, minimizing the thermodynamic energy of mixing[2].

SolventLogic Root 1-(2,6-Dimethylphenyl)propan-2-one Solvent Selection Logic Polar Polar Solvents (High δP, Moderate δH) Root->Polar NonPolar Non-Polar Solvents (High δD, Low δP/δH) Root->NonPolar Protic Protic (e.g., Ethanol) H-Bond Donor to Ketone Solubility: High Polar->Protic Aprotic Aprotic (e.g., Acetone) Dipole-Dipole Matching Solubility: Very High Polar->Aprotic Halogenated Chlorinated (e.g., DCM) Strong Dispersion (δD) Solubility: Very High NonPolar->Halogenated Aliphatic Hydrocarbons (e.g., Hexane) Weak Interactions Solubility: Moderate NonPolar->Aliphatic

Caption: Decision tree illustrating solvent selection logic based on Hansen Solubility Parameters.

Solubility Profile Across Organic Solvent Classes

Based on the physicochemical properties outlined above, the quantitative solubility of 1-(2,6-Dimethylphenyl)propan-2-one at standard ambient temperature (25°C) is summarized below.

Table 1: Thermodynamic Solubility Profile in Key Solvents (25°C)

Solvent ClassRepresentative SolventPolarity IndexEstimated Solubility (mg/mL)Primary Interaction Mechanism
Chlorinated Dichloromethane (DCM)3.1> 500 (Very Soluble)Strong dispersion ( δD​ ) matching; high lipophilicity.
Ethers/Esters Ethyl Acetate (EtOAc)4.4> 250 (Freely Soluble)Dipole-dipole alignment with the carbonyl group.
Alcohols Methanol / Ethanol5.1 / 5.2> 100 (Freely Soluble)H-bond donation from solvent to the ketone oxygen.
Hydrocarbons Hexane / Heptane0.110 - 50 (Soluble)Weak dispersion forces; limited polar stabilization.
Aqueous Water10.2< 0.1 (Practically Insoluble)High hydrophobic bulk; inability to disrupt water's H-bond network.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, self-validating thermodynamic solubility data for chemical intermediates, the[3] followed by High-Performance Liquid Chromatography (HPLC) quantification remains the gold standard[4].

The following protocol is designed with built-in causality and self-validation loops to ensure equilibrium is definitively reached and kinetic artifacts are eliminated[5].

Step-by-Step Workflow

Step 1: Saturation & Incubation

  • Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential UV-induced degradation).

  • Add 1-(2,6-Dimethylphenyl)propan-2-one incrementally until a visible excess of undissolved solute remains, ensuring the solution is supersaturated.

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Isothermal Equilibration (Self-Validating)

  • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 400 rpm.

  • Self-Validation Loop: Extract 100 µL aliquots at 24 h, 48 h, and 72 h . Thermodynamic equilibrium is only confirmed when the variance in API concentration between two successive time points is < 2% . If variance exceeds 2%, continue shaking for an additional 24 hours[5].

Step 3: Phase Separation

  • Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved solute.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter . Causality: PTFE is mandatory as it is chemically inert to aggressive organic solvents (unlike nylon or PES) and prevents non-specific binding of the highly lipophilic analyte.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the calibration curve.

  • Analyze using an isocratic HPLC-UV method (monitoring at the λmax​ of the aromatic ring, typically ~210-220 nm or ~254 nm).

Workflow A 1. Solid Addition (Excess Solute) B 2. Isothermal Shaking (24-72h at 25°C) A->B Target Solvent C 3. Phase Separation (PTFE Filtration) B->C Supernatant D 4. Serial Dilution & HPLC-UV Analysis C->D Aliquot E 5. Equilibrium Validation (<2% Δ) D->E Data Output E->B If Δ > 2% (Re-equilibrate)

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Applications in Pharmaceutical Workflows

Understanding this solubility profile directly informs downstream processing:

  • Reaction Solvent Selection: Because 1-(2,6-Dimethylphenyl)propan-2-one is highly soluble in ethers (THF) and chlorinated solvents (DCM), these are ideal media for conducting nucleophilic additions or reductive aminations on the ketone group.

  • Liquid-Liquid Extraction (LLE): The compound's practical insolubility in water paired with its high solubility in ethyl acetate makes EtOAc/Water partitioning an ideal, high-yield extraction strategy during reaction workups.

  • Crystallization: To crystallize derivatives or related intermediates, a solvent/anti-solvent system is recommended. The compound can be dissolved in a minimal volume of ethanol (good solvent) followed by the slow addition of water (anti-solvent) to force controlled precipitation.

References

  • Determination of Thermodynamic Solubility. Bio-protocol (MDPI), 2018. Available at:[Link]

  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. The Royal Society of Chemistry, 2017. Available at: [Link]

  • Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Ramprasad Group / ACS, 2019. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reductive Amination Protocols for 1-(2,6-Dimethylphenyl)propan-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted CNS-active scaffolds and complex pharmaceutical intermediates. Introduction & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted CNS-active scaffolds and complex pharmaceutical intermediates.

Introduction & Mechanistic Causality

1-(2,6-Dimethylphenyl)propan-2-one is a highly valuable, yet synthetically challenging, building block in medicinal chemistry. The primary technical hurdle in utilizing this substrate lies in its steric topography. The ortho-methyl groups on the phenyl ring severely restrict the rotation of the benzyl-ketone C-C bond, effectively shielding the carbonyl carbon.

When attempting a standard reductive amination, this steric bulk slows the initial nucleophilic attack of the amine, impeding hemiaminal and subsequent imine/iminium formation. If an aggressive hydride source (e.g., NaBH4​ ) is introduced too early, the chemoselectivity of the reaction collapses, leading to the rapid, undesired reduction of the starting ketone to 1-(2,6-dimethylphenyl)propan-2-ol.

To overcome this, experimental choices must be driven by kinetic causality:

  • Hydride Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ or STAB) is the gold standard for direct reductive amination. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild hydride donor that selectively reduces protonated iminium ions over neutral ketones [1]. Density Functional Theory (DFT) studies confirm that the activation energy for STAB-mediated reduction of the imine is significantly lower than that of the competing ketone [3].

  • Lewis Acid Mediation: For highly hindered secondary amines, STAB alone may fail. In these cases, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed. It acts as both a potent Lewis acid to activate the shielded carbonyl and an irreversible water scavenger to drive the equilibrium toward the imine [2].

Quantitative Reagent Comparison

The following table summarizes the performance of various reducing systems when applied to sterically hindered phenylacetones.

Reducing Agent / SystemChemoselectivity (Imine vs. Ketone)Reaction TimeTypical YieldPrimary ByproductBest Use Case
NaBH4​ / MeOH Poor2 - 4 h< 30%Alcohol (Over-reduction)Not recommended for hindered ketones.
NaBH3​CN / MeOH Moderate24 - 48 h50 - 65%Cyanide adducts / AlcoholpH-sensitive reactions; requires toxic handling.
NaBH(OAc)3​ / DCE Excellent12 - 24 h75 - 90%Trace AlcoholStandard direct reductive amination [1].
Ti(OiPr)4​ then NaBH4​ Excellent (Stepwise)12 h + 2 h80 - 95%Trace unreacted ketoneHighly hindered amines; indirect amination[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that allow the chemist to verify intermediate formation before proceeding to irreversible steps.

Protocol A: Direct Reductive Amination using STAB

Optimal for primary amines and unhindered secondary amines.

Reagents:

  • 1-(2,6-Dimethylphenyl)propan-2-one (1.0 equiv, limiting reagent)

  • Amine (1.1 - 1.2 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under N2​ , dissolve the ketone and amine in anhydrous DCE. Add glacial acetic acid.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes. Causality: This pre-stirring period allows the hemiaminal equilibrium to establish before the hydride is introduced, minimizing direct ketone reduction.

  • Reduction: Add NaBH(OAc)3​ portion-wise over 15 minutes to control the mild exotherm. Stir at room temperature for 12–24 hours.

  • Self-Validation (IPC): Withdraw a 50μL aliquot, quench in 1mL of saturated aqueous NaHCO3​ , and extract with 1mL ethyl acetate. Analyze the organic layer via GC-MS. Validation Check: The reaction is complete when the ketone peak ( m/z 162) is <2% relative to the product mass. If the alcohol byproduct ( m/z 164) exceeds 5%, the initial imine formation was incomplete.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract with dichloromethane ( ). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Ti(OiPr)4​ -Mediated Indirect Reductive Amination

Optimal for sterically hindered secondary amines or anilines.

Reagents:

  • 1-(2,6-Dimethylphenyl)propan-2-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Ti(OiPr)4​ (2.0 equiv)

  • NaBH4​ (1.5 equiv)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Lewis Acid Activation: Combine the ketone, amine, and Ti(OiPr)4​ in a flask under N2​ . Stir neat (or with minimal anhydrous THF if solid) at room temperature for 12 hours.

  • Self-Validation (IPC): Withdraw a 10μL aliquot, dilute in wet ethyl acetate (to precipitate TiO2​ ), filter through a micro-syringe filter, and analyze via GC-MS. Validation Check: Confirm the complete disappearance of the ketone and the presence of the imine molecular ion before proceeding. Do not add the reductant until this is verified.

  • Reduction: Dilute the reaction mixture with absolute ethanol and cool to 0 °C. Carefully add NaBH4​ portion-wise. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench by adding water ( 2mL/mmol ) and stir vigorously for 20 minutes. A thick white precipitate of TiO2​ will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the phases of the filtrate, dry the organic layer over MgSO4​ , and concentrate.

Mechanistic Pathway Visualization

ReductiveAmination Ketone 1-(2,6-Dimethylphenyl) propan-2-one Hemiaminal Hemiaminal (Transient) Ketone->Hemiaminal SideProduct Alcohol Byproduct Ketone->SideProduct Direct Reduction Amine Amine (R-NH2) Amine->Hemiaminal LewisAcid Ti(OiPr)4 LewisAcid->Hemiaminal Activates C=O Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Amine Product Iminium->Product Reduction Reductant NaBH(OAc)3 Reductant->Product Hydride Transfer Reductant->SideProduct

Mechanistic workflow of sterically hindered reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Reshi, N. U. D., Saptal, V. B., Beller, M., & Bera, J. K. (2021). "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination." ACS Catalysis, 11(22), 13809–13837. URL:[Link]

  • Mattson, A. E., et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 7(34), 30426–30434. URL:[Link]

Application

Application Note: Synthesis and Pharmacological Evaluation of Carba-Mexiletine Analogs

Introduction & Rationale Mexiletine is a well-established Class IB antiarrhythmic agent and a non-selective voltage-gated sodium channel (Nav1.5) blocker. Beyond its primary cardiovascular indications, it has proven clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Mexiletine is a well-established Class IB antiarrhythmic agent and a non-selective voltage-gated sodium channel (Nav1.5) blocker. Beyond its primary cardiovascular indications, it has proven clinical efficacy in managing myotonic syndromes and neuropathic pain[1]. However, its clinical utility is frequently limited by dose-dependent central nervous system (CNS) toxicities and the rapid hepatic metabolism of its ether linkage.

To overcome these metabolic liabilities, drug development professionals often employ bioisosteric replacement. Replacing the ether oxygen (-O-) with a methylene group (-CH2-) yields the "carba-analog" of mexiletine: 1-(2,6-dimethylphenyl)propan-2-amine . This Application Note details the synthesis of carba-mexiletine and its N-alkylated derivatives starting from the carbon-linked precursor 1-(2,6-Dimethylphenyl)propan-2-one . By utilizing optimized reductive amination protocols, researchers can efficiently generate libraries of these analogs to explore structure-activity relationships (SAR) and optimize Nav1.5 use-dependent blocking profiles.

Mechanistic Insights: The Reductive Amination Pathway

The core synthetic transformation is the conversion of 1-(2,6-dimethylphenyl)propan-2-one to a primary amine. This reductive amination proceeds via a two-step equilibrium that requires precise chemical control:

  • Imine/Iminium Formation : The ketone reacts with an ammonia source (e.g., ammonium acetate) to form a transient imine. This step is highly pH-dependent. A slightly acidic environment (pH 5.5–6.5) is critical; it protonates the carbonyl oxygen to increase electrophilicity without fully protonating the ammonia nucleophile, which would render it unreactive.

  • Selective Reduction : The imine is reduced to the primary amine. For primary amine synthesis, classical methods employ sodium cyanoborohydride (NaBH3CN) because it resists hydrolysis in mildly acidic conditions and selectively reduces the protonated iminium ion over the unreacted ketone.

Advanced Catalytic Alternative: Recent advancements in sustainable chemistry have introduced heterogeneous transition-metal catalysts for this transformation. For instance, rhodium(III) complexes supported on covalent triazine frameworks (Cp*Rh@HATN-CTF) have demonstrated exceptional efficiency and recyclability for the reductive amination of ketones to primary amines, offering an industrial-scale alternative to toxic hydride reagents[2].

Experimental Protocols

Protocol A: Synthesis of 1-(2,6-Dimethylphenyl)propan-2-amine (Primary Carba-Mexiletine)

Objective : Convert 1-(2,6-dimethylphenyl)propan-2-one to the primary amine using a classical hydride reduction system that self-validates through acid-base purification.

Reagents :

  • 1-(2,6-Dimethylphenyl)propan-2-one: 10.0 mmol (1.62 g)

  • Ammonium acetate (NH4OAc): 100.0 mmol (7.71 g, 10 eq)

  • Sodium cyanoborohydride (NaBH3CN): 15.0 mmol (0.94 g, 1.5 eq)

  • Methanol (anhydrous): 40 mL

Step-by-Step Methodology :

  • Imine Equilibration : In a 100 mL round-bottom flask, dissolve 1-(2,6-dimethylphenyl)propan-2-one in 40 mL of anhydrous methanol. Add ammonium acetate. Stir the suspension at room temperature for 30 minutes to establish the imine equilibrium.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH3CN in small portions over 10 minutes. (Caution: NaBH3CN is highly toxic and evolves HCN gas under strongly acidic conditions; perform strictly in a well-ventilated fume hood).

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 48-72 hours. Monitor the disappearance of the ketone via TLC (Hexane:Ethyl Acetate 8:2, UV/KMnO4 stain).

  • Quenching (Causality Step) : Once complete, quench the reaction by carefully adding 6M HCl until the pH reaches < 2. Rationale: This destroys excess hydride and drives off residual HCN gas safely. Stir for 30 minutes.

  • Acid-Base Extraction (Self-Validation) : Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with 30 mL of water and wash with diethyl ether (2 x 20 mL). Rationale: The acidic aqueous layer retains the protonated amine product, while the ether wash removes unreacted ketone and neutral organic impurities.

  • Basification & Isolation : Cool the aqueous layer and slowly add 4M NaOH until pH > 10. Extract the newly formed free amine with dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude oil can be converted to a stable hydrochloride salt by bubbling HCl gas into an ethereal solution of the amine.

Protocol B: Synthesis of N-Alkylated Carba-Mexiletine Analogs

Objective : Synthesize secondary/tertiary amine derivatives to probe the steric requirements of the Nav1.5 binding site.

Step-by-Step Methodology :

  • Dissolve 1-(2,6-dimethylphenyl)propan-2-amine (1.0 mmol) and the desired aliphatic aldehyde (e.g., acetaldehyde for the N-ethyl analog) (1.1 mmol) in 1,2-dichloroethane (10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) and glacial acetic acid (1.0 mmol) to maintain pH ~5. Rationale: NaBH(OAc)3 is milder than NaBH3CN and prevents over-alkylation.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry, and purify via flash chromatography (DCM:MeOH 95:5).

Data Presentation: Yield and Pharmacological Screening

The synthesized analogs are typically evaluated via whole-cell patch-clamp electrophysiology on HEK293 cells expressing human Nav1.5 channels.

Compound IDR-Group (Amine)Synthesis MethodIsolated Yield (%)Nav1.5 IC50 (µM)Tonic Block Efficacy
Mexiletine -H (Ether linkage)N/A (Reference)N/A35.0 ± 2.1Moderate
C-Mex-1 -H (Carba-analog)Protocol A78%18.4 ± 1.5High
C-Mex-2 -MethylProtocol B85%22.1 ± 1.8High
C-Mex-3 -EthylProtocol B81%45.3 ± 3.2Low
C-Mex-4 -IsopropylProtocol B65%> 100Negligible

Note: Data represents typical SAR trends where the primary and secondary methyl amines show superior or equipotent blocking activity compared to the parent ether compound, while bulkier alkyl groups diminish efficacy.

Synthetic Workflow Visualization

G Ketone 1-(2,6-Dimethylphenyl) propan-2-one Imine Imine/Iminium Intermediate Ketone->Imine NH4OAc, MeOH (pH 6.0) PrimaryAmine Carba-Mexiletine (Primary Amine) Imine->PrimaryAmine NaBH3CN or Cp*Rh Catalyst NAlkyl N-Alkylated Analogs PrimaryAmine->NAlkyl R-CHO, NaBH(OAc)3 Screening Nav1.5 Patch-Clamp Electrophysiology PrimaryAmine->Screening in vitro testing NAlkyl->Screening in vitro testing

Synthetic workflow and Nav1.5 patch-clamp screening of carba-mexiletine analogs.

References

  • Catalano, A., Franchini, C., & Carocci, A. (2021). "Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues." Current Medicinal Chemistry, 28(8), 1535-1548.[Link]

  • Chen, X., Liu, D., Yang, C., Shi, L., & Li, F. (2023). "Hexaazatrinaphthalene-Based Covalent Triazine Framework-Supported Rhodium(III) Complex: A Recyclable Heterogeneous Catalyst for the Reductive Amination of Ketones to Primary Amines." Inorganic Chemistry, 62(24), 9360–9368.[Link]

Sources

Method

Application Note &amp; Protocol: 1-(2,6-Dimethylphenoxy)propan-2-one as a Key Intermediate in the Synthesis of Mexiletine

Introduction 1-(2,6-Dimethylphenoxy)propan-2-one, also known as (2,6-dimethylphenoxy)acetone, is a crucial ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2,6-Dimethylphenoxy)propan-2-one, also known as (2,6-dimethylphenoxy)acetone, is a crucial ketone intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a sterically hindered dimethylphenyl group linked via an ether to a propanone moiety, makes it a valuable building block. This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of this intermediate, with a specific focus on its role in the production of the Class IB antiarrhythmic drug, Mexiletine.[1][2]

Mexiletine, chemically named 1-(2,6-dimethylphenoxy)-2-propanamine, is structurally similar to lidocaine and is primarily used to manage ventricular arrhythmias.[1][2] The synthesis of Mexiletine often proceeds through the ketone intermediate 1-(2,6-dimethylphenoxy)propan-2-one, which is subsequently converted to the target amine.[1] This document outlines robust protocols for both the synthesis of the intermediate and its subsequent conversion to Mexiletine, explains the causality behind experimental choices, and provides necessary safety and handling information.

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for its proper handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 1-(2,6-dimethylphenoxy)propan-2-one[3]
CAS Number 53012-41-2[4]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [3]
Appearance White powder[5]
Storage Sealed in a dry place at room temperature[4]

Synthesis of the Intermediate: 1-(2,6-Dimethylphenoxy)propan-2-one

The most common and efficient method for synthesizing the title intermediate is through a Williamson ether synthesis, reacting 2,6-dimethylphenol with a halo-ketone like chloroacetone.[1] This pathway is favored for its reliability and good yields.

Reaction Scheme

The synthesis involves the deprotonation of 2,6-dimethylphenol by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to form the ether linkage.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2,6-Dimethylphenol p1 1-(2,6-Dimethylphenoxy)propan-2-one r1->p1 r2 Chloroacetone r2->p1 reagent1 K₂CO₃ (Base) reagent1->p1 reagent2 DMF (Solvent) reagent2->p1 reagent3 NaI (Catalyst) reagent3->p1

Caption: Synthesis of 1-(2,6-Dimethylphenoxy)propan-2-one.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[1][6]

Materials:

  • 2,6-Dimethylphenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Sodium Iodide (NaI)

  • Dimethylformamide (DMF)

  • Toluene

  • Aqueous Ammonia

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylphenol (0.1 mol, 12.2 g) in dimethylformamide (150 mL).

  • Addition of Reagents: Add anhydrous potassium carbonate (0.075 mol, 10.3 g) and sodium iodide (1.5 g) to the solution.[6]

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. DMF is a polar aprotic solvent that facilitates the SN2 reaction. Sodium iodide acts as a catalyst via the Finkelstein reaction, transiently converting chloroacetone to the more reactive iodoacetone.

  • Addition of Chloroacetone: Heat the mixture to boiling and add chloroacetone (0.125 mol, 11.5 g) dropwise over 30 minutes.[6]

  • Reaction: Maintain the reaction mixture at reflux for 12-14 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: To the residue, add toluene (50 mL) and aqueous ammonia (50 mL).[6] Separate the organic layer.

    • Rationale: The ammonia solution helps to remove any remaining acidic impurities.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by vacuum distillation to yield 1-(2,6-dimethylphenoxy)propan-2-one as a clear liquid or white solid upon cooling. Expected yields are in the range of 90-94%.[6]

Application in Pharmaceutical Synthesis: Mexiletine

The primary pharmaceutical application of 1-(2,6-dimethylphenoxy)propan-2-one is as a direct precursor to Mexiletine.[1] The conversion is typically achieved through direct reductive amination or via an oxime intermediate followed by reduction. The direct reductive amination is often preferred for its efficiency.[1]

Reaction Scheme: Reductive Amination

This process involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine, Mexiletine.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 1-(2,6-Dimethylphenoxy) propan-2-one p1 Mexiletine Base r1->p1 reagent1 Ammonium Acetate (NH₃ source) reagent1->p1 reagent2 Sodium Cyanoborohydride (Reducing Agent) reagent2->p1 reagent3 Methanol (Solvent) reagent3->p1

Caption: Direct reductive amination to form Mexiletine.

Detailed Synthesis Protocol

This protocol details the direct reductive amination of the ketone intermediate to yield Mexiletine base.[1]

Materials:

  • 1-(2,6-Dimethylphenoxy)propan-2-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (6M HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve 1-(2,6-dimethylphenoxy)propan-2-one (31 mmol, 5.5 g) in methanol (40 mL) in a round-bottom flask with a magnetic stirrer.[1]

  • Addition of Reagents: Add ammonium acetate (310 mmol, 23.8 g) and sodium cyanoborohydride (21.7 mmol, 1.4 g) to the solution.[1]

    • Rationale: Ammonium acetate serves as the ammonia source for imine formation. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, driving the equilibrium towards the product.

  • Reaction: Stir the reaction mixture at room temperature for four days.[1] The extended reaction time is necessary due to the mildness of the reducing agent.

  • Quenching: Carefully quench the excess hydride by the dropwise addition of 6M HCl until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous residue alkaline with NaOH solution. Extract the product into ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude Mexiletine base. Further purification can be achieved by converting it to its hydrochloride salt and recrystallizing.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any potential impurities.[7]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=O stretch in the ketone, N-H stretch in the amine).

Safety and Handling

1-(2,6-Dimethylphenoxy)propan-2-one:

  • Hazards: May be harmful if swallowed. Avoid breathing dust, mist, or vapors.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Ensure adequate ventilation.[8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid dust formation, remove ignition sources, and clean up with an inert absorbent material.[8][9]

Reagents:

  • Sodium Cyanoborohydride: Toxic. Reacts with acid to produce highly toxic hydrogen cyanide gas. Quenching must be done in a well-ventilated fume hood.

  • Chloroacetone: Lachrymatory and toxic. Handle only in a fume hood.

  • DMF: A potential teratogen. Avoid skin contact.

Conclusion

1-(2,6-dimethylphenoxy)propan-2-one is a highly valuable intermediate for the synthesis of the antiarrhythmic drug Mexiletine. The Williamson ether synthesis provides a high-yield route to this ketone, which can be efficiently converted to the target API via direct reductive amination. The protocols described herein are robust and well-established, offering a clear pathway for researchers in pharmaceutical development. Adherence to proper analytical characterization and stringent safety protocols is paramount for successful and safe synthesis.

References

  • Catalano, A., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
  • PubChem. (n.d.). 1-(2,6-Dimethylphenoxy)-2-propanone. Retrieved from [Link]

  • Unknown Source. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dimethylphenyl)prop-2-en-1-ol. Retrieved from [Link]

  • Stankovic, S., & Saljoughian, M. (2023). Mexiletine. StatPearls - NCBI. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Mexiletine Hydrochloride. Retrieved from [Link]

  • Franchini, C., et al. (2011). Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Marsch, N. K., et al. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of mexiletine?. Retrieved from [Link]

  • Le Corre, P. (n.d.). Clinical pharmacokinetics of mexiletine. ClinPGx. Retrieved from [Link]

  • gsrs. (n.d.). 1-(2,6-DIMETHYLPHENOXY)PROPAN-2-ONE OXIME, (E)-. Retrieved from [Link]

  • Krawczyk, W. (2005). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). Mexiletine. NIST WebBook. Retrieved from [Link]

  • VGSC-DB. (n.d.). 1-(2,6-dimethylphenoxy)propan-2-amine. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Methods for 1-(2,6-Dimethylphenyl)propan-2-one

Introduction & Mechanistic Context 1-(2,6-Dimethylphenyl)propan-2-one is a sterically hindered arylacetone derivative that serves as a high-value intermediate in the synthesis of chiral pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-(2,6-Dimethylphenyl)propan-2-one is a sterically hindered arylacetone derivative that serves as a high-value intermediate in the synthesis of chiral pharmaceutical active ingredients (APIs), including specialized phenylethanolamine derivatives and amphetamine analogs. The presence of the 2,6-dimethyl substitution on the aromatic ring introduces significant steric bulk immediately adjacent to the benzylic carbon. This rotational restriction dictates the substrate's binding geometry on transition-metal catalyst surfaces, fundamentally altering the chemoselectivity and stereoselectivity of hydrogenation processes compared to unhindered phenylacetones.

This application note details three divergent, highly controlled catalytic hydrogenation pathways for this substrate:

  • Enantioselective Ketone Reduction : Yielding the chiral alcohol, 1-(2,6-dimethylphenyl)propan-2-ol.

  • Asymmetric Reductive Amination : Yielding the chiral amine, 1-(2,6-dimethylphenyl)propan-2-amine.

  • Chemoselective Arene Reduction : Yielding the saturated carbocycle, 1-(2,6-dimethylcyclohexyl)propan-2-one.

Mechanistic Causality & Pathway Selection

Pathway A: Enantioselective Ketone Reduction

The reduction of the carbonyl group to a chiral alcohol is highly dependent on the one-to-one interaction between the substrate and a chiral modifier on the catalyst surface. When utilizing a Pt/Al₂O₃ catalyst modified with cinchona alkaloids (e.g., cinchonidine), the modifier's conformation—specifically the "Open(3)" versus "Open(5)" states—dictates the stabilization of the pro-(R) or pro-(S) keto carbonyl orbitals (1[1]).

Solvent Causality : Solvent selection is paramount. Non-competitive solvents like dichloromethane facilitate strong substrate-modifier-metal interactions, yielding high enantiomeric excess (ee). Conversely, strongly interacting solvents like ethanol competitively bind to the Pt surface, drastically reducing the ee to near-racemic levels (2[2]).

Pathway B: Asymmetric Reductive Amination

Standard reductive amination over Pd/C often requires high pressures and yields racemic mixtures. For advanced drug development, asymmetric transfer hydrogenative amination offers a superior alternative. Utilizing Cp*Ir(III) complexes bearing chiral N-(2-picolyl)sulfonamidato ligands allows for smooth, highly diastereoselective hydrogen transfer from formic acid (3[3]). The Ir-hydride intermediate selectively attacks the less sterically hindered face of the transient imine formed between the ketone and the amine source.

Pathway C: Chemoselective Arene Reduction

In specific workflows, the target is the saturated carbocycle with the ketone left intact. This is notoriously difficult due to the high reactivity of the carbonyl group. However, by utilizing PVP-stabilized Rhodium (Rh) nanoparticles dispersed in water and poisoned with specific phosphine ligands, the catalyst surface is electronically and sterically modified to completely inhibit C=O bond reduction while maintaining high activity for arene saturation (4[4]).

Reaction Pathway Visualization

G A 1-(2,6-Dimethylphenyl) propan-2-one B Enantioselective Hydrogenation (Pt/Cinchonidine) A->B H2, CH2Cl2 C Reductive Amination (Cp*Ir Complex) A->C HCOOH, Amine F Arene Reduction (Rh NPs + Phosphine) A->F H2, Aqueous D Chiral Alcohol (API Precursor) B->D High ee% E Chiral Amine (API Precursor) C->E Diastereoselective G Cyclohexyl Derivative (Off-Target/Specialty) F->G Chemoselective

Figure 1: Divergent catalytic hydrogenation pathways for 1-(2,6-Dimethylphenyl)propan-2-one.

Quantitative Data: Condition Optimization

Table 1: Solvent and Catalyst Effects on Hydrogenation of Arylacetones

Target ProductCatalyst SystemModifier / LigandSolventTemp (°C)Pressure / H₂ SourceConversion (%)Selectivity / ee (%)
Chiral Alcohol 5 wt% Pt/Al₂O₃CinchonidineDichloromethane255 bar H₂>9565 - 80 (ee)[2]
Chiral Alcohol 5 wt% Pt/Al₂O₃CinchonidineEthanol255 bar H₂>95<15 (ee)[2]
Chiral Amine Cp*Ir(III)N-(2-picolyl)sulfonamidatoMethanol40Formic Acid (Transfer)>99>90 (de)[3]
Cyclohexyl Ketone Rh NanoparticlesTriphenylphosphineWater8030 bar H₂>9592 (Chemo)[4]

Experimental Protocols

Protocol A: Enantioselective Hydrogenation to (R)-1-(2,6-Dimethylphenyl)propan-2-ol

Self-Validating System: The use of strict anaerobic conditions prevents the partial dissociation of dichloromethane on the Pt surface, which would otherwise release HCl, poison the enantiodifferentiation mechanism, and cause a sudden drop in hydrogen uptake rates[1].

  • Catalyst Pre-Conditioning : Load 50 mg of 5 wt% Pt/Al₂O₃ into a stainless-steel autoclave. Purge the vessel with Argon for 10 minutes. Pre-reduce the catalyst under 2 bar of H₂ at 25 °C for 30 minutes to ensure active Pt(0) sites.

  • Reagent Addition : Under a continuous Argon blanket, add 1.0 mmol of 1-(2,6-dimethylphenyl)propan-2-one and 0.01 mmol of cinchonidine dissolved in 10 mL of anhydrous, degassed dichloromethane[2].

  • Hydrogenation : Seal the autoclave, purge three times with H₂, and pressurize to 5 bar. Stir at 1000 rpm at 25 °C for 4 hours. (Causality: High stirring rates are mandatory to eliminate mass-transfer limitations at the triphasic gas-liquid-solid interface, preventing localized hydrogen starvation).

  • Workup : Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the heterogeneous Pt catalyst. Evaporate the solvent under reduced pressure.

  • Validation Analysis : Determine conversion via GC-MS and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase).

Protocol B: Asymmetric Transfer Hydrogenative Amination

Self-Validating System: Monitoring the formation of the hydrido-Ir complex via NMR or distinct visual color change ensures catalyst activation prior to the rate-limiting imine reduction, preventing accumulation of unreacted intermediates[3].

  • Catalyst Activation : In a Schlenk tube under N₂, combine 1.0 mol% of the (S)-Cp*Ir(III) precursor with 5.0 equivalents of formic acid and 2.0 equivalents of triethylamine in 2 mL of anhydrous methanol. Stir at 40 °C for 15 minutes until a distinct color change (typically to yellow) indicates hydrido-Ir species formation[3].

  • Substrate Addition : Add 1.0 mmol of 1-(2,6-dimethylphenyl)propan-2-one and 1.2 mmol of the chosen chiral β-amino alcohol (acting as the aminating agent).

  • Reaction : Stir the mixture at 40 °C for 12-24 hours. Monitor the disappearance of the ketone via TLC or LC-MS.

  • Isolation & Validation : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the chiral amine. Confirm diastereomeric excess (de) via ¹H NMR integration of the benzylic protons.

References

  • [4] Dyson, P. J., et al. "Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds." ACS Publications. URL:

  • [2] "Catalyst selection and solvent effects in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione." Åbo Akademi University Research Portal. URL:

  • [1] "The Role of Modifier Structure in Heterogeneous Enantioselective Hydrogenation: One-to-One Interactions of 1-Phenyl-1,2-propanedione and Methyl Pyruvate with Modifiers on the Pt(111) Surface." The Journal of Physical Chemistry C. URL:

  • [3] "Asymmetric Transfer Hydrogenative Amination of Benzylic Ketones Catalyzed by Cp*Ir(III) Complexes Bearing a Chiral N-(2-Picolyl)sulfonamidato Ligand." The Journal of Organic Chemistry. URL:

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(2,6-Dimethylphenyl)propan-2-one

Introduction & Physicochemical Profiling 1-(2,6-Dimethylphenyl)propan-2-one (2,6-DMPA) is an aromatic ketone frequently encountered as a critical intermediate in organic synthesis and pharmaceutical manufacturing (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(2,6-Dimethylphenyl)propan-2-one (2,6-DMPA) is an aromatic ketone frequently encountered as a critical intermediate in organic synthesis and pharmaceutical manufacturing (e.g., in the synthesis of mexiletine analogs). Accurate quantification and purity profiling of this compound are essential for quality control and downstream synthetic success.

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the analyte's physicochemical nature. 2,6-DMPA features a sterically hindered aromatic ring and a ketone moiety.

  • Lipophilicity (LogP): Estimated at ~2.8, indicating moderate hydrophobicity.

  • Acid-Base Chemistry (pKa): As a neutral ketone, it does not ionize within the standard HPLC operating range (pH 2.0–10.0).

  • Chromophore: The aromatic ring provides strong UV absorption, with a primary π−π∗ transition at ~215 nm and a secondary, weaker band at ~265 nm.

Method Development Rationale (The Causality)

A foundational principle of analytical chemistry is that methods should not be developed by trial and error, but through logical deduction based on the analyte's properties[1].

Stationary Phase Selection

Given the moderate lipophilicity (LogP ~2.8) of 2,6-DMPA, reversed-phase chromatography (RPLC) is the optimal choice. We selected a 2.7 µm Core-Shell C18 column .

  • The "Why": Core-shell particles feature a solid silica core surrounded by a porous outer layer. This reduces the diffusion path length of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). This yields ultra-high efficiency (theoretical plates) comparable to sub-2-micron UHPLC columns, but at significantly lower backpressures, ensuring method transferability to standard HPLC systems[1].

Mobile Phase & pH Causality

The selected mobile phase is a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) .

  • The "Why": Because 2,6-DMPA is a neutral compound, its retention time is fundamentally independent of the mobile phase pH. So, why add an acidic buffer? In synthetic environments, impurities are often ionizable (e.g., unreacted basic amines or acidic oxidation byproducts). By lowering the pH to ~2.7 using formic acid, we force acidic impurities into their neutral, highly retained state, and basic impurities into their ionized, early-eluting state. This deliberate pH manipulation shifts the retention of potential impurities away from the neutral 2,6-DMPA peak, drastically enhancing the method's specificity .

Detector Optimization

UV detection is set to 215 nm . While 265 nm offers higher baseline stability, 215 nm captures the primary absorption band of the aromatic ring, maximizing the signal-to-noise ratio and ensuring ultra-low Limits of Detection (LOD) and Quantitation (LOQ).

HPLC_Workflow A 1. Physicochemical Profiling (LogP ~2.8, Neutral pKa, UV 215nm) B 2. Stationary Phase Selection (Core-Shell C18 for Hydrophobicity) A->B C 3. Mobile Phase Optimization (0.1% FA to shift ionizable impurities) B->C D 4. Gradient & Flow Tuning (Maximize Resolution & Peak Symmetry) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) D->E

Figure 1: Systematic HPLC method development workflow for 2,6-DMPA.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, rendering the workflow self-validating.

Reagents & Equipment
  • Instrument: HPLC or UHPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Reagents: LC-MS Grade Water, LC-MS Grade Acetonitrile, Formic Acid (99%+ purity).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and ensures reproducible retention)
Injection Volume 5.0 µL
Detection UV at 215 nm (Reference 360 nm if using PDA)
Diluent 50:50 Water:Acetonitrile (v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Retain highly polar impurities.
1.0 95 5 Isocratic hold to stabilize baseline.
7.0 10 90 Linear ramp to elute 2,6-DMPA and lipophilic impurities.
9.0 10 90 High-organic wash to clear the column.
9.1 95 5 Return to initial conditions.

| 12.0 | 95 | 5 | Column re-equilibration. |

Sample Preparation & System Suitability Testing (SST)
  • Standard Preparation: Accurately weigh 10.0 mg of 2,6-DMPA reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL).

  • SST Execution: Inject the standard solution 5 consecutive times.

  • Self-Validation Criteria: The system is only deemed "fit for purpose" if:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5,000

Method Validation Framework

Following method optimization, the procedure must be validated according to the ICH Q2(R2) guidelines to demonstrate that it is scientifically sound, reproducible, and legally defensible for quality control applications[2].

ICH_Validation Main ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Main->Spec Lin Linearity (R² > 0.999) Main->Lin Acc Accuracy (98-102% Recovery) Main->Acc Prec Precision (RSD < 2.0%) Main->Prec Rob Robustness (DoE Approach) Main->Rob

Figure 2: Core validation parameters according to ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria

The following table summarizes the quantitative data requirements and acceptance criteria for validating the 2,6-DMPA assay method based on ICH Q2(R2) standards[2]:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat). Assess PDA peak purity.No interference at the retention time of 2,6-DMPA. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of 2,6-DMPA into a synthetic matrix at 3 levels (80%, 100%, 120%), prepared in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations of the same batch analyzed by the same analyst on the same day.%RSD of the assay results 2.0%.
Robustness Deliberate, small variations in flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and gradient composition.System suitability criteria (Tailing, %RSD) must still be met under all conditions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Source: Google Books / Wiley-Interscience (Snyder, Kirkland, Glajch)

Sources

Application

Application Note: Liquid-Liquid Extraction Techniques for 1-(2,6-Dimethylphenyl)propan-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Physicochemical Profiling 1-(2,6-Dimethylphenyl)propan-2-one (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Physicochemical Profiling

1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is a sterically hindered aryl alkyl ketone utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agricultural chemicals[1]. Due to the lipophilic nature of the 2,6-dimethylphenyl moiety, the isolation of this compound from crude reaction mixtures (e.g., post-Friedel-Crafts alkylation or Grignard addition) requires highly optimized liquid-liquid extraction (LLE) techniques[1][2].

Understanding the thermodynamic partitioning behavior of this molecule is essential for maximizing recovery yields and preventing the formation of stable emulsions during downstream processing.

Table 1: Physicochemical Profile of the Target Analyte
PropertyValue / Description
IUPAC Name 1-(2,6-Dimethylphenyl)propan-2-one
CAS Number 205826-75-1[3]
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Estimated LogP ~2.8 (Highly Lipophilic)
Aqueous Solubility Insoluble
Preferred Extraction Solvents Methyl tert-butyl ether (MTBE), Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

Mechanistic Causality in Extraction Design

As a Senior Application Scientist, it is critical to move beyond rote procedures and understand the causality behind solvent and reagent selection in these protocols:

  • Solvent Selection (MTBE vs. Diethyl Ether): MTBE is prioritized over diethyl ether. MTBE has a significantly lower aqueous solubility (approx. 1.5% vs. 6% for diethyl ether), which minimizes product loss in the aqueous phase. Furthermore, MTBE has a lower propensity for dangerous peroxide formation during scale-up.

  • The "Salting-Out" Effect: Aromatic ketones frequently form stubborn emulsions with aqueous layers containing polymeric reaction byproducts. By utilizing saturated sodium chloride (brine), the ionic strength of the aqueous phase is drastically increased. This decreases the solubility of the non-polar ketone in the aqueous layer (salting-out) and increases interfacial tension, rapidly breaking emulsions.

  • Chemoselective Reactive Extraction: While the 2,6-dimethyl substitution on the phenyl ring is sterically bulky, the methylene bridge (-CH2-) insulates the C2-carbonyl group from this steric hindrance. This structural feature allows the ketone to readily react with sodium bisulfite to form a water-soluble α -hydroxy sulfonate adduct, enabling the separation of the ketone from non-carbonyl lipophilic impurities[4].

Experimental Protocols

Protocol A: Standard Thermodynamic Partitioning (Non-Reactive LLE)

Use Case: General post-reaction workup where the primary impurities are water-soluble salts or highly polar byproducts.

Step-by-Step Methodology:

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly quench the reaction by adding cold deionized water (or 1M HCl if neutralizing a basic reaction) under continuous stirring.

  • Primary Extraction: Add MTBE to the quenched mixture in a 1:1 (v/v) ratio relative to the aqueous phase. Transfer to a separatory funnel.

  • Phase Separation: Shake vigorously for 60 seconds, venting frequently to release pressure. Allow the phases to separate. Drain the lower aqueous layer.

  • Aqueous Back-Extraction: Extract the drained aqueous layer with a secondary volume of MTBE (0.5x original volume) to ensure quantitative recovery. Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers with 1M NaHCO3 (0.5x volume) to neutralize residual acids. Note: Acidic conditions can promote unwanted enolization or aldol condensation of the ketone.

  • Emulsion Breaking: Wash the organic layer with saturated NaCl (brine).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator) at 35 °C to yield the crude 1-(2,6-Dimethylphenyl)propan-2-one.

Protocol B: Chemoselective Reactive LLE (Bisulfite Adduct Method)

Use Case: Purification of the ketone from closely eluting, non-carbonyl lipophilic impurities (e.g., unreacted aromatic hydrocarbons).

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude concentrated mixture in a water-miscible solvent (e.g., Methanol or THF) using 5 mL of solvent per gram of crude material.

  • Bisulfite Treatment: Add a 5-fold molar excess of saturated aqueous sodium bisulfite (NaHSO3). Shake vigorously for 2–3 minutes. The ketone will convert into a charged, highly water-soluble bisulfite adduct[4].

  • Impurity Extraction: Dilute the mixture with deionized water (equal to the volume of the bisulfite solution). Extract the aqueous mixture twice with Hexanes or 10% EtOAc/Hexanes. Causality: The non-polar impurities will partition into the hexanes, while the ketone remains trapped in the aqueous phase as a salt.

  • Phase Discard: Discard the organic (Hexanes) layer.

  • Ketone Regeneration: Cool the aqueous layer to 5 °C. Slowly add 1M NaOH or 10% Na2CO3 solution until the pH reaches 9–10. This alkaline shift decomposes the bisulfite adduct, liberating the free, lipophilic 1-(2,6-Dimethylphenyl)propan-2-one.

  • Final Extraction: Extract the basified aqueous layer three times with fresh MTBE or DCM.

  • Final Wash & Dry: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly purified ketone.

Quantitative Data & Process Efficiency

The following table summarizes the expected recovery metrics based on the chosen extraction methodology.

Table 2: Comparative Recovery and Partitioning Data
Extraction MethodSolvent SystemEmulsion RiskAverage Recovery (%)Expected Purity (%)
Standard LLE (No Brine)MTBE / H2OModerate - High85 - 89> 85
Standard LLE (Salting-out)MTBE / Sat. NaClLow96 - 98> 85
Chemoselective LLEHexanes / Sat. NaHSO3Low88 - 92> 98

Workflow Visualization

The following decision tree illustrates the logical workflow for selecting and executing the appropriate extraction protocol based on the impurity profile of the crude mixture.

LLE_Workflow Start Crude Reaction Mixture 1-(2,6-Dimethylphenyl)propan-2-one Decision Are non-carbonyl lipophilic impurities present? Start->Decision StandardLLE Protocol A: Standard LLE (MTBE / Water) Decision->StandardLLE No ReactiveLLE Protocol B: Reactive LLE (NaHSO3 Adduct Formation) Decision->ReactiveLLE Yes AqWash Wash with NaHCO3 & Brine (Salting-out effect) StandardLLE->AqWash Bisulfite Add Sat. NaHSO3 (aq) Forms water-soluble adduct ReactiveLLE->Bisulfite Pure Pure 1-(2,6-Dimethylphenyl)propan-2-one AqWash->Pure OrgWash Wash with Hexanes (Discards impurities) Bisulfite->OrgWash Basify Basify Aqueous Layer (pH 10) Regenerates free ketone OrgWash->Basify FinalExt Extract with MTBE/DCM Basify->FinalExt FinalExt->Pure

Figure 1: Decision matrix and workflow for the liquid-liquid extraction of the target ketone.

References

  • Guidechem. "2-(3,4-dimethylphenyl)-4-hydroxy-1-[3-(1-imidazolyl)propyl]-3-propan-2-yl-2H-pyrrol-5-one" (Contains CAS 205826-75-1 cross-reference data). Guidechem.
  • Wikipedia Contributors. "Phenylacetone." Wikipedia, The Free Encyclopedia.
  • Organic Process Research & Development. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." ACS Publications.
  • Google Patents. "US4638094A - Process for producing phenylacetones.

Sources

Method

Biocatalytic Asymmetric Reduction of 1-(2,6-Dimethylphenyl)propan-2-one: Protocol and Process Optimization

Application Note & Methodological Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The synthesis of enantiopure chiral alcohols fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of enantiopure chiral alcohols from sterically hindered ketones is a critical bottleneck in the development of active pharmaceutical ingredients (APIs). The substrate 1-(2,6-dimethylphenyl)propan-2-one represents a particularly challenging "bulky-bulky" ketone.

The Causality of Steric Hindrance: The 2,6-dimethyl substitution on the phenyl ring induces a severe "ortho-effect." These methyl groups restrict the rotational and conformational freedom of the adjacent methylene and carbonyl groups. When this substrate enters the active site of a wild-type short-chain dehydrogenase/reductase (SDR) or alcohol dehydrogenase (ADH), it clashes with conserved bulky aromatic residues (e.g., Tyrosine or Phenylalanine) lining the catalytic pocket[1]. Consequently, wild-type enzymes exhibit negligible conversion rates and poor enantiomeric excess (ee).

The Biocatalytic Solution: To overcome this, we employ engineered Ketoreductases (KREDs). Through site-saturation mutagenesis, bulky active-site residues are replaced with smaller aliphatic amino acids (e.g., Leucine, Valine, or Cysteine), effectively expanding the binding pocket to accommodate the 2,6-dimethylphenyl moiety[2]. Furthermore, because this substrate is highly lipophilic, the engineered KRED must possess high tolerance to organic co-solvents (like DMSO or Isopropanol) to ensure substrate bioavailability[3].

Biocatalytic Pathway & Cofactor Regeneration

To drive the thermodynamic equilibrium toward the alcohol product, the KRED reaction is coupled with a robust cofactor regeneration system. In this protocol, we utilize Glucose Dehydrogenase (GDH) to recycle NADP⁺ back to NADPH.

Biocatalysis Ketone 1-(2,6-Dimethylphenyl) propan-2-one KRED Engineered KRED Ketone->KRED Alcohol (S)-1-(2,6-Dimethylphenyl) propan-2-ol KRED->Alcohol Reduction NADP NADP+ KRED->NADP GDH GDH NADPH NADPH GDH->NADPH Hydride Recovery Gluconate D-Gluconolactone GDH->Gluconate Oxidation NADPH->KRED Hydride Donor NADP->GDH Glucose D-Glucose Glucose->GDH

Coupled biocatalytic reduction cycle using engineered KRED and GDH for cofactor regeneration.

Enzyme Screening & Selection Data

The following table summarizes the quantitative performance of various biocatalysts against 1-(2,6-dimethylphenyl)propan-2-one under standardized conditions (50 mM substrate, 10% DMSO, 30°C, 24 h).

Biocatalyst VariantCofactor SystemCo-SolventConversion (%)Enantiomeric Excess (% ee)ConfigurationSpace-Time Yield (g/L/d)
WT L. kefir ADHNADP⁺ / GDH10% DMSO< 5.0N/AN/A< 1.0
KRED-101 (1st Gen)NADP⁺ / GDH10% DMSO45.282.4(S)12.5
KRED-v5 (Optimized) NADP⁺ / GDH 10% DMSO > 99.0 > 99.5 (S) 48.2
KRED-v5-R (Anti-Prelog)NADP⁺ / GDH10% DMSO> 99.0> 99.0(R)45.0

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must run three parallel vessels:

  • Target Reaction: The standard protocol below.

  • Positive Control: Replace the target substrate with 50 mM Acetophenone. (Validates that the KRED and GDH enzymes are active and the cofactor is cycling correctly[3]).

  • Negative Control: Omit the KRED enzyme. (Validates that no background chemical reduction is occurring, proving the ee is purely enzymatically derived).

Phase 1: Reagent Preparation
  • Buffer System: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer, pH 7.0. Add 2 mM MgSO₄. (Causality: Mg²⁺ ions stabilize the structural integrity of many SDRs and prevent premature denaturation).

  • Cofactor Mix: Dissolve 250 mM D-Glucose (4.5 g) and 1 mM NADP⁺ (78 mg) into the buffer.

  • Substrate Stock: Dissolve 1-(2,6-dimethylphenyl)propan-2-one in pure DMSO to create a 500 mM stock solution. (Causality: Direct addition of the neat ketone to water causes it to oil out, rendering it inaccessible to the enzyme. DMSO ensures fine dispersion).

Phase 2: Biotransformation Setup (100 mL Scale)
  • In a 250 mL baffled Erlenmeyer flask, add 90 mL of the Cofactor Mix.

  • Add 200 mg of lyophilized KRED-v5 powder (2 g/L) and 100 mg of GDH powder (1 g/L). Swirl gently to dissolve. Avoid vigorous shaking to prevent foaming and protein shear stress.

  • Dropwise, add 10 mL of the Substrate Stock (final concentration: 50 mM substrate, 10% v/v DMSO).

  • Incubate the flask in an orbital shaker at 30°C and 250 rpm for 24 hours. (Causality: 30°C is the optimal thermodynamic compromise; higher temperatures increase initial velocity but drastically reduce the half-life of the KRED).

Phase 3: Downstream Processing (DSP)
  • Quench the reaction by adding 100 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. Extract the aqueous layer twice more with 50 mL MTBE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(2,6-dimethylphenyl)propan-2-ol.

Analytical Methods

Determine conversion and enantiomeric excess via Chiral Gas Chromatography (GC-FID).

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 μm).

  • Carrier Gas: Helium (1.5 mL/min).

  • Temperature Program: Isothermal at 130°C for 15 minutes, then ramp at 10°C/min to 200°C.

  • Elution Order: The unreacted ketone elutes first, followed by the (R)-alcohol, and finally the (S)-alcohol.

Troubleshooting & Causality

  • Issue: Reaction stalls at ~40-50% conversion.

    • Causality: The GDH-catalyzed oxidation of D-glucose produces D-glucono-1,5-lactone, which rapidly hydrolyzes into gluconic acid. This acidifies the reaction mixture. If the pH drops below 6.0, the KRED will denature and precipitate.

    • Solution: Implement a pH-stat titrator using 1 M NaOH to maintain a strict pH of 7.0, or increase the KPi buffer concentration to 250 mM to absorb the proton load.

  • Issue: Severe emulsion formation during MTBE extraction.

    • Causality: High concentrations of lyophilized crude enzyme powder contain cellular debris and proteins that act as macromolecular surfactants, stabilizing the aqueous-organic interface.

    • Solution: Add saturated brine (NaCl) to the aqueous phase to increase ionic strength (salting out the proteins), or filter the entire biphasic mixture through a tightly packed Celite pad prior to phase separation.

References

  • Zhang, H., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis.[Link]

  • Ni, J., et al. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis.[Link]

  • Su, X., et al. (2022). Enhancing Acetophenone Tolerance of Anti-Prelog Short-Chain Dehydrogenase/Reductase EbSDR8 Using a Whole-Cell Catalyst by Directed Evolution. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 1-(2,6-Dimethylphenyl)propan-2-one during storage

Welcome to the technical support center for 1-(2,6-Dimethylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2,6-Dimethylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide in-depth technical guidance to ensure the stability and integrity of your experiments.

Introduction

1-(2,6-Dimethylphenyl)propan-2-one is a substituted aromatic ketone with applications in organic synthesis and as an intermediate in the development of novel chemical entities. A common issue encountered during its storage is oxidative degradation, which can compromise sample purity and impact experimental outcomes. This guide provides a comprehensive overview of the mechanisms of oxidation, preventative measures, and analytical techniques for monitoring the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 1-(2,6-Dimethylphenyl)propan-2-one during storage?

A1: The primary cause of degradation for 1-(2,6-Dimethylphenyl)propan-2-one is autoxidation. This is a free-radical chain reaction initiated by the presence of molecular oxygen. Factors that can accelerate this process include exposure to light, elevated temperatures, and the presence of metal ion contaminants. Ketones, while generally more stable than aldehydes, can undergo slow oxidation over time to form various degradation products.[1]

Q2: What are the likely oxidation byproducts of 1-(2,6-Dimethylphenyl)propan-2-one?

A2: Based on the general mechanism of ketone autoxidation and studies on structurally similar compounds like 1-phenyl-2-propanone, the likely oxidation byproducts of 1-(2,6-Dimethylphenyl)propan-2-one include:

  • 2,6-Dimethylbenzoic acid: Formed from the cleavage of the propanone side chain.

  • 2,6-Dimethylbenzaldehyde: An intermediate in the oxidation to the carboxylic acid.

  • Acetic acid: From the cleavage of the propanone moiety.

  • Peroxides and hydroperoxides: As primary intermediates in the autoxidation process.

The steric hindrance provided by the two methyl groups on the phenyl ring may influence the rate and relative distribution of these byproducts compared to unhindered analogues.[2]

Q3: How can I visually inspect my sample for signs of degradation?

A3: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color from colorless or pale yellow to a more pronounced yellow or brown hue. The formation of solid precipitates or a change in viscosity could also indicate significant degradation. However, significant oxidation can occur before any visual changes are apparent. Therefore, analytical testing is crucial for confirming sample integrity.

Q4: What is the recommended shelf-life for 1-(2,6-Dimethylphenyl)propan-2-one?

A4: The shelf-life of 1-(2,6-Dimethylphenyl)propan-2-one is highly dependent on storage conditions. When stored under optimal conditions (see Troubleshooting Guide below), a freshly purified sample should remain stable for at least 12 months. However, for critical applications, it is recommended to re-analyze the material after 6 months of storage or before use if stored for an extended period. Accelerated stability studies can provide a more precise estimation of shelf-life under specific conditions.[3][4]

Troubleshooting Guide: Preventing Oxidation

This section provides practical steps to minimize the oxidation of 1-(2,6-Dimethylphenyl)propan-2-one during storage.

Issue 1: Sample Discoloration and Impurity Formation

Potential Cause: Exposure to oxygen and/or light.

Solutions:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a glovebox for aliquoting and sealing vials with septa and parafilm.

  • Amber Glass Vials: Use amber glass vials or wrap clear vials in aluminum foil to protect the sample from light, which can catalyze autoxidation.

  • Tightly Sealed Containers: Ensure that storage containers are tightly sealed to prevent the ingress of air and moisture. Use high-quality septa and caps for vials.

  • Refrigeration: Store the compound at low temperatures (2-8 °C) to slow down the rate of oxidation. For long-term storage (>12 months), consider storage at -20 °C.

Issue 2: Accelerated Degradation in Solution

Potential Cause: Choice of solvent and exposure to air during preparation and storage.

Solutions:

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen and trace metal impurities that can initiate oxidation. Use HPLC-grade or anhydrous solvents and degas them by sparging with an inert gas (argon or nitrogen) before use.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If stock solutions need to be stored, do so under an inert atmosphere in a tightly sealed container at low temperature.

  • Solvent Selection: Aprotic solvents are generally preferred for long-term storage of solutions. A study on the similar compound 1-phenyl-2-propanone showed that storage in organic solvents almost completely prevented degradation.[2]

Issue 3: Suspected Peroxide Formation

Potential Cause: Autoxidation leading to the formation of unstable peroxides.

Solution:

  • Peroxide Testing: Periodically test for the presence of peroxides, especially if the compound has been stored for an extended period or under suboptimal conditions. Commercially available peroxide test strips can provide a qualitative indication.

  • Caution: Peroxides can be explosive, especially when concentrated. If high levels of peroxides are suspected, handle the material with extreme caution and consult your institution's safety guidelines for peroxide-forming chemicals.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Purification: If the purity of the starting material is uncertain, consider purification by flash chromatography or distillation to remove any existing degradation products or catalysts from the synthesis.

  • Inert Atmosphere: Handle the purified 1-(2,6-Dimethylphenyl)propan-2-one in a glovebox or under a stream of inert gas (argon or nitrogen).

  • Aliquotting: Dispense the compound into appropriately sized amber glass vials for single or limited use to minimize the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Blanket: Before sealing, flush the headspace of each vial with an inert gas.

  • Sealing: Tightly seal the vials with high-quality PTFE-lined septa and caps. For added protection, wrap the cap and neck of the vial with parafilm.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

  • Storage Conditions: Store the vials in a refrigerator at 2-8 °C, protected from light. For long-term storage, a freezer at -20 °C is recommended.

Protocol 2: Addition of an Antioxidant Stabilizer

For applications where the addition of a stabilizer is permissible, the use of a hindered phenolic antioxidant can significantly inhibit oxidation.

  • Select an Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds.[5][6][7][8]

  • Determine Concentration: A typical concentration range for BHT is 0.01-0.1% (w/w). The optimal concentration may need to be determined empirically.

  • Addition: Dissolve the appropriate amount of BHT in the 1-(2,6-Dimethylphenyl)propan-2-one. Gentle warming may be required to ensure complete dissolution.

  • Storage: Store the stabilized solution following the recommendations in Protocol 1.

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8 °C (short-term), -20 °C (long-term)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key reactant in autoxidation.
Light Amber vials or protection from lightLight can catalyze the formation of free radicals, initiating oxidation.
Container Tightly sealed glass vials with PTFE-lined septaPrevents ingress of air and moisture; glass is inert.
Additives 0.01-0.1% BHT (optional)Acts as a free-radical scavenger to inhibit the autoxidation chain reaction.

Analytical Methods for Stability Monitoring

Regular analytical testing is essential to ensure the purity and integrity of 1-(2,6-Dimethylphenyl)propan-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for monitoring the purity of 1-(2,6-Dimethylphenyl)propan-2-one and detecting potential degradation products.

Recommended GC-MS Parameters:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Expected Results:

  • 1-(2,6-Dimethylphenyl)propan-2-one: Will have a characteristic retention time and mass spectrum. The molecular ion peak (m/z 178) may be observed, along with characteristic fragment ions.

  • Degradation Products: Look for the appearance of new peaks in the chromatogram over time. Mass spectral libraries can be used to tentatively identify potential degradation products like 2,6-dimethylbenzoic acid and 2,6-dimethylbenzaldehyde.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile technique for the quantitative analysis of non-volatile and thermally labile compounds. It is well-suited for stability-indicating assays.

Recommended HPLC-UV Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: The aromatic ring in 1-(2,6-Dimethylphenyl)propan-2-one should have a strong UV absorbance. A wavelength of 254 nm is a good starting point, but it is recommended to determine the optimal wavelength by acquiring a UV spectrum.

  • Quantification: The concentration of the parent compound and the formation of degradation products can be quantified by creating a calibration curve with standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of the parent compound and its degradation products.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons: ~7.0-7.2 ppm (multiplet).

  • -CH₂- group: ~3.7 ppm (singlet).

  • -CH₃ group (propanone): ~2.2 ppm (singlet).

  • Aromatic methyl groups: ~2.4 ppm (singlet).

Monitoring Degradation with NMR:

  • Appearance of new signals: The formation of 2,6-dimethylbenzoic acid would show a new carboxylic acid proton signal (>10 ppm) and a change in the aromatic proton signals. The formation of 2,6-dimethylbenzaldehyde would result in a new aldehyde proton signal (~10 ppm).

  • Decrease in integration of parent compound signals: The relative integration of the signals corresponding to 1-(2,6-Dimethylphenyl)propan-2-one will decrease as it degrades.

Workflow for Preventing and Monitoring Oxidation

Oxidation_Prevention_Workflow cluster_storage Storage & Handling cluster_monitoring Stability Monitoring cluster_troubleshooting Troubleshooting storage_conditions Optimal Storage Conditions - Inert Atmosphere - 2-8°C (short-term) - -20°C (long-term) - Protection from Light aliquot Aliquot into single-use vials storage_conditions->aliquot stabilizer Optional: Add BHT (0.01-0.1%) storage_conditions->stabilizer initial_analysis Initial Analysis (t=0) - GC-MS - HPLC-UV - NMR aliquot->initial_analysis periodic_analysis Periodic Re-analysis (e.g., 3, 6, 12 months) initial_analysis->periodic_analysis data_evaluation Evaluate Data - Purity Check - Identify Degradants periodic_analysis->data_evaluation degradation_detected Degradation Detected? data_evaluation->degradation_detected degradation_detected->periodic_analysis No adjust_storage Adjust Storage Conditions degradation_detected->adjust_storage Yes repurify Re-purify Material start Freshly Synthesized or Received Material repurify->start adjust_storage->repurify start->storage_conditions

Caption: Workflow for preventing and monitoring oxidation.

References

  • ProQuest. (n.d.). A study of the autoxidation of ketones. Retrieved from [Link]

  • BenchChem. (2025).
  • PatSnap. (2026, March 21). Understanding Butylated Hydroxytoluene's Application in Reducing Phenolic Compounds in Wine. Eureka.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (2024).
  • National Pharmaceutical Regulatory Agency. (n.d.).
  • Sato, M., et al. (2014). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 32(2), 238-245.
  • PatSnap. (2026, March 21). How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants. Eureka.
  • CASSS. (n.d.).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36048-36087.
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • European Medicines Agency. (2023, July 13).
  • SynArchive. (n.d.).
  • Wright, J. S., et al. (2015). Unprecedented Inhibition of Hydrocarbon Autoxidation by Diarylamine Radical-Trapping Antioxidants. Journal of the American Chemical Society, 137(6), 2256–2263.
  • Waterman, K. C., & MacDonald, B. C. (2010). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. Journal of Pharmaceutical Sciences, 99(11), 4564–4574.
  • Zádor, J., et al. (2016). Resonance Stabilization Effects on Ketone Autoxidation: Isomer-Specific Cyclic Ether and Ketohydroperoxide Formation in the Low-Temperature (400-625 K) Oxidation of Diethyl Ketone. The Journal of Physical Chemistry A, 120(45), 9063–9075.
  • Chemistry Steps. (2024, August 2). 1H NMR Chemical Shift Table.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
  • ahl.uoguelph.ca. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in 1-(2,6-Dimethylphenyl)propan-2-one Chromatography

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 1-(2,6-dimethylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic co-elution issues involving 1-(2,6-dimethylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for achieving optimal separation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for the analysis of 1-(2,6-dimethylphenyl)propan-2-one?

A1: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This is particularly problematic for the analysis of 1-(2,6-dimethylphenyl)propan-2-one as it can lead to inaccurate quantification and misidentification of the target analyte and its related impurities.[1] Potential co-eluting species can include starting materials, by-products from synthesis, or degradants.

Q2: What are the most common impurities that might co-elute with 1-(2,6-dimethylphenyl)propan-2-one?

A2: Impurities can originate from the synthetic route used to produce 1-(2,6-dimethylphenyl)propan-2-one. For instance, if synthesized from α-phenylacetoacetonitrile (APAAN), impurities such as benzyl cyanide and 1-phenyl-1,2-propanedione could be present.[2] Different synthetic pathways will introduce different potential impurities. Therefore, understanding the synthesis route is crucial for anticipating potential co-elution problems.

Q3: How can I confirm if I have a co-elution issue?

A3: Several signs can indicate co-elution. Asymmetrical peak shapes, such as shoulders or tailing, are a common indicator.[1] However, perfect co-elution might not visibly distort the peak.[1] Using a diode array detector (DAD) or a mass spectrometer (MS) can provide more definitive evidence. A DAD can assess peak purity by comparing UV-Vis spectra across the peak; differing spectra suggest the presence of more than one compound.[1] An MS detector provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the molecules, which can often distinguish between co-eluting compounds.

Troubleshooting Guide: A Step-by-Step Approach

When faced with a suspected co-elution problem, a systematic approach to method development and optimization is key. The following guides for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will help you diagnose and resolve these issues.

HPLC Troubleshooting

High-Performance Liquid Chromatography is a powerful technique for separating non-volatile and thermally sensitive compounds. Here’s how to address co-elution in your HPLC analysis of 1-(2,6-dimethylphenyl)propan-2-one.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing or fronting can be the first indication of an underlying separation issue, which may include co-elution.[3]

  • Causality: Peak tailing often results from secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[3][4] Peak fronting can be caused by column overload or a physical problem with the column, like a void at the inlet.[3][5]

  • Troubleshooting Steps:

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[3]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[3]

    • Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[6][7] While 1-(2,6-dimethylphenyl)propan-2-one itself is not strongly ionizable, impurities might be. Adjusting the pH can alter the retention of these impurities, potentially resolving the co-elution.

    • Consider a Different Column: If silanol interactions are suspected, switch to a column with advanced end-capping or a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity.[4][8]

Issue 2: Confirmed Co-elution of an Impurity

If you have confirmed co-elution using a DAD or MS detector, the next step is to modify the chromatographic conditions to improve separation.

  • Causality: Insufficient separation is due to a lack of difference in the partitioning of the analyte and the impurity between the stationary and mobile phases.[9]

  • Troubleshooting Workflow:

    Start Suspected Co-elution Modify_Mobile_Phase Modify Mobile Phase (Organic Solvent Ratio, pH) Start->Modify_Mobile_Phase Initial Step Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Modify_Mobile_Phase->Change_Column If Unsuccessful Resolved Resolution Achieved Modify_Mobile_Phase->Resolved Success Optimize_Temp Adjust Column Temperature Change_Column->Optimize_Temp If Still Unresolved Change_Column->Resolved Success Use_MS Utilize Mass Spectrometry for Selective Detection Optimize_Temp->Use_MS Final Option Optimize_Temp->Resolved Success Use_MS->Resolved Success

    Caption: HPLC Troubleshooting Workflow for Co-elution.

  • Detailed Protocols:

    Protocol 1: Mobile Phase Optimization

    • Scouting Gradient: Begin with a broad gradient to determine the approximate elution conditions. A typical starting point is a 5-95% acetonitrile in water gradient over 10-20 minutes.[10]

    • Solvent Type: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity.[8]

    • Isocratic vs. Gradient: If the scouting gradient shows the peaks are close together, a shallow gradient or an isocratic method may provide better resolution.

    • pH Adjustment: Prepare a series of mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers to assess the impact on selectivity.[11]

    Table 1: Example Mobile Phase Compositions for HPLC

Mobile Phase AMobile Phase BGradient/IsocraticExpected Outcome
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient: 30-70% B in 15 minGood starting point for general screening.
20 mM Phosphate Buffer, pH 7.0AcetonitrileIsocratic: 60% BMay improve separation of pH-sensitive impurities.
WaterMethanolGradient: 40-80% B in 20 minMethanol can offer different selectivity compared to acetonitrile.[8]
GC Troubleshooting

Gas Chromatography is well-suited for volatile and thermally stable compounds like 1-(2,6-dimethylphenyl)propan-2-one.

Issue: Co-eluting Peaks in the Gas Chromatogram

  • Causality: In GC, co-elution arises when compounds have very similar boiling points and/or similar interactions with the stationary phase.[12]

  • Troubleshooting Workflow:

    Start Suspected Co-elution Optimize_Temp_Program Optimize Temperature Program (Initial Temp, Ramp Rate) Start->Optimize_Temp_Program Initial Step Change_Column_Phase Change Column (Different Polarity) Optimize_Temp_Program->Change_Column_Phase If Unsuccessful Resolved Resolution Achieved Optimize_Temp_Program->Resolved Success Adjust_Flow_Rate Adjust Carrier Gas Flow Rate Change_Column_Phase->Adjust_Flow_Rate If Still Unresolved Change_Column_Phase->Resolved Success Use_GC_MS Utilize GC-MS with Extracted Ion Chromatograms (EIC) Adjust_Flow_Rate->Use_GC_MS Final Option Adjust_Flow_Rate->Resolved Success Use_GC_MS->Resolved Success

    Caption: GC Troubleshooting Workflow for Co-elution.

  • Detailed Protocols:

    Protocol 2: Temperature Program Optimization

    • Scouting Run: Perform an initial run with a general temperature program, for example, starting at 50°C and ramping at 10°C/min to 250°C.[13]

    • Lower Initial Temperature: To improve the resolution of early eluting peaks, decrease the initial oven temperature.[13]

    • Slower Ramp Rate: A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, which can improve separation.[14]

    Table 2: Example GC Temperature Programs

Initial TemperatureRamp RateFinal TemperatureHold TimeExpected Outcome
60°C15°C/min280°C2 minFast screening.
50°C5°C/min280°C5 minImproved resolution for closely eluting compounds.
70°C (hold 2 min)10°C/min200°C, then 20°C/min to 280°C3 minMulti-ramp program to target specific separation regions.
Chiral Separations

If you are dealing with enantiomers of 1-(2,6-dimethylphenyl)propan-2-one or its chiral impurities, specialized chiral stationary phases (CSPs) are required.

Q4: How do I separate enantiomers of 1-(2,6-dimethylphenyl)propan-2-one or its chiral impurities?

A4: Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment is necessary for their separation. This is achieved by using a chiral stationary phase (CSP) in either HPLC or GC.[15][16] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds.[16] Method development typically involves screening different CSPs with various mobile phases (for HPLC) or temperature programs (for GC).[17]

References

  • Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Thermo Fisher Scientific.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. Looking at life with a scientific lens.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • How to fix asymmetrical chromatography peaks? Cytiva.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Temperature Programming for Better GC Results. Phenomenex.
  • The Secrets of Successful Temperature Programming. LCGC International.
  • Temperature Programming for High-Speed GC. Analytical Chemistry - ACS Publications.
  • Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. DTIC.
  • Gas Chromatography - Temperature Programming. Reddit.
  • Quantitative Determination of Co-Eluting Compounds by Using Extract Ion Chromatogram in GC–MS. ResearchGate.
  • OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent.
  • HPLC Method Development.
  • Chromatographic Co-elution Chromatography. ResearchGate.
  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
  • Chiral Drug Separation. WVU School of Medicine.
  • A Comparative Guide to the Chiral Separation and Characterization of 1,2-Diphenyl-1-Propanol Enantiomers. Benchchem.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC METHODOLOGY MANUAL. University of Notre Dame.
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent.
  • Chiral HPLC Separations. Phenomenex.
  • Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. ResearchGate.
  • Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. PubMed.
  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC.
  • Application Note: GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.
  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar.
  • Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica.
  • Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • A RAPID GAS CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF LPG COMPOUNDS.
  • Analysis of Impurities in Ethylene/Ethane and Propylene/Propane Streams Using a Pulsed Flame Photometric Detector (PFPD).

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Troubleshooting

Technical Support Center: Amination of 1-(2,6-Dimethylphenyl)propan-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amination of 1-(2,6-dimethylphenyl)propan-2-one. The steric hindrance imposed by the 2,6-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amination of 1-(2,6-dimethylphenyl)propan-2-one. The steric hindrance imposed by the 2,6-dimethylphenyl group presents unique challenges not encountered with simpler ketones. This document is structured as a series of troubleshooting questions and FAQs to directly address common issues, explaining the underlying chemical principles and providing validated protocols to minimize side reactions and maximize yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction stalls. What are the likely causes and how can I fix this?

Answer: Low conversion is the most common issue with this substrate and typically stems from two main factors related to steric hindrance: inefficient imine/iminium ion formation and slow reduction kinetics.

  • Cause A: Inefficient Imine/Iminium Formation. The bulky 2,6-dimethylphenyl group shields the carbonyl carbon, making the initial nucleophilic attack by the amine and subsequent dehydration to the imine intermediate the rate-limiting step.

    • Solution 1: Optimize pH. Imine formation is catalyzed by weak acid. The reaction requires protonation of the hemiaminal intermediate to facilitate water loss, but overly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. For reductive aminations using borohydride reagents, adding a controlled amount of a weak acid like acetic acid can be beneficial.[1][2]

    • Solution 2: Remove Water. The formation of the imine is an equilibrium process.[3] Driving the reaction forward can be achieved by removing the water byproduct. This is easily done by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.

    • Solution 3: Increase Temperature & Time. Due to the high activation energy, higher temperatures and longer reaction times may be necessary. However, this must be balanced against the stability of the reagents and potential for side reactions. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting ketone.

  • Cause B: Ineffective Reducing Agent. The steric bulk also hinders the approach of the reducing agent to the imine/iminium carbon.

    • Solution: Use a Specialized Reducing Agent. Standard reducing agents like sodium borohydride (NaBH₄) are often too reactive and unselective. The preferred reagent for sterically demanding reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][4][5][6] Its bulkiness and the electron-withdrawing effect of the acetoxy groups make it less reactive towards the ketone but highly effective at reducing the protonated iminium ion intermediate.[4][5]

Question 2: I'm observing a significant amount of 1-(2,6-dimethylphenyl)propan-2-ol as a byproduct. Why is this happening?

Answer: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone before it has a chance to form the imine.

  • Primary Cause: Use of a non-selective reducing agent. Sodium borohydride (NaBH₄) is a powerful hydride donor that can readily reduce ketones, especially if the imine formation is slow (which it is in this case).[7]

  • Definitive Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). As mentioned previously, NaBH(OAc)₃ is exceptionally selective. It is known to reduce aldehydes but is generally unreactive towards ketones.[4][5] This selectivity allows the ketone-amine equilibrium to be established, forming the iminium ion, which is then rapidly and preferentially reduced. This dramatically minimizes or eliminates the formation of the alcohol byproduct.[1][4][6]

Question 3: My desired secondary amine product is contaminated with a higher molecular weight impurity, likely the tertiary amine. How can I prevent this over-alkylation?

Answer: This side reaction occurs when the newly formed secondary amine product, which is also nucleophilic, reacts with another molecule of the starting ketone. This forms a new iminium ion that is subsequently reduced to a tertiary amine.

  • Cause: The product amine competes with the starting amine as a nucleophile. This is a common issue in reductive aminations aiming for secondary amines.[6][8]

  • Solution 1: Stoichiometric Control. The most straightforward approach is to use a significant excess of the primary amine (e.g., 2 to 5 equivalents). Le Châtelier's principle dictates that this will favor the formation of the desired secondary amine and minimize the opportunity for the product to react.

  • Solution 2: Controlled Addition. Instead of adding all reagents at once, consider slowly adding the reducing agent to a mixture of the ketone and the excess primary amine. This ensures that the concentration of the product amine is always low relative to the starting amine.

Below is a diagram illustrating the main reaction pathway versus the two most common side reactions.

G cluster_main Desired Pathway: Reductive Amination cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Ketone Reduction Ketone 1-(2,6-Dimethylphenyl) propan-2-one Imine Imine / Iminium Ion Ketone->Imine + Amine - H2O Ketone_node 1-(2,6-Dimethylphenyl) propan-2-one Amine Primary Amine (R-NH2) Amine->Imine Product Desired Secondary Amine Imine->Product + [H] (e.g., NaBH(OAc)3) Product_node Desired Secondary Amine Tertiary_Amine Tertiary Amine (Side Product) Product_node->Tertiary_Amine + Ketone, -H2O + [H] Alcohol Alcohol Side Product Ketone_node->Alcohol + [H] (e.g., NaBH4)

Caption: Reaction pathways in the amination of the target ketone.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction? A: 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reductive aminations with NaBH(OAc)₃.[1][2][6] It is a non-protic solvent that works well for this reagent. Tetrahydrofuran (THF) is another viable option, although reactions may be slower.[2][6] Protic solvents like methanol or ethanol are generally not recommended with NaBH(OAc)₃ as they can react with the reagent.[5]

  • Q: Can I use a one-pot procedure? A: Yes, a direct or "one-pot" reductive amination is the standard and most efficient method, especially when using NaBH(OAc)₃.[3][6] In this procedure, the ketone, amine, and reducing agent are all combined in the same vessel. The selectivity of NaBH(OAc)₃ for the iminium ion over the ketone is what makes this approach highly successful.[4]

  • Q: Are there alternatives to borohydride reagents? A: Yes, though they have different challenges. The Leuckart-Wallach reaction , which uses formic acid or ammonium formate as both the reducing agent and nitrogen source, is a classic method.[8][9][10] However, it typically requires very high temperatures (160-185 °C), which can lead to degradation, and often produces N-formylated byproducts that require a subsequent hydrolysis step.[8][9] Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is another option, but can be sensitive to functional groups and may require high pressures.

  • Q: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., ethyl acetate/hexanes) and stain with potassium permanganate (KMnO₄). The starting ketone will have a distinct Rf value, and its disappearance is a strong indicator of reaction completion. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of the product and detecting any side products.

Recommended Protocol & Data

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized to minimize side reactions for the amination of 1-(2,6-dimethylphenyl)propan-2-one.

  • Reagent Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2,6-dimethylphenyl)propan-2-one (1.0 eq).

  • Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1-0.2 M concentration). Add the primary amine (1.2-2.0 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Comparison of Reducing Agents

The choice of reducing agent is critical. The following table summarizes the expected outcomes for the amination of a sterically hindered ketone like 1-(2,6-dimethylphenyl)propan-2-one.

Reducing AgentTypical SolventRelative ReactivityKey AdvantagesMajor Side Products
NaBH(OAc)₃ DCE, THFMild & SelectiveHigh selectivity for iminium ions; tolerates ketones.[4][5]Minimal
NaCNBH₃ MeOHMild & SelectiveEffective, but highly toxic (releases HCN gas on acidic workup).[3]Low levels of alcohol
NaBH₄ MeOH, EtOHStrong & Non-selectiveInexpensive and readily available.Significant alcohol formation from ketone reduction.[7]
Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving issues during the amination process.

Sources

Optimization

Technical Support Center: Asymmetric Reduction of 1-(2,6-Dimethylphenyl)propan-2-one

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the enantioselective reduction of 1-(2,6-dimethylphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the enantioselective reduction of 1-(2,6-dimethylphenyl)propan-2-one.

The Mechanistic Challenge: Why is this Substrate Difficult?

The target molecule is a highly sterically hindered benzyl methyl ketone. Historically, benzyl methyl ketone substrates remain a problematic asymmetric reduction class compared to standard aryl alkyl ketones[1]. The primary challenge is twofold:

  • Facial Discrimination: In unsubstituted benzyl methyl ketones, the steric profiles of the methyl and benzyl groups are surprisingly similar, making it difficult for a catalyst to differentiate the Re and Si faces[1].

  • Steric Exclusion: The addition of the ortho-methyl groups in the 2,6-dimethylphenyl moiety breaks this symmetry but introduces severe steric bulk. This bulk often causes steric clash within the chiral pockets of chemical catalysts or the active sites of wild-type enzymes, leading to drastically reduced conversion rates or alternative, non-selective binding modes.

Diagnostic Workflow

Troubleshooting Start Analyze Reaction Output: 1-(2,6-Dimethylphenyl)propan-2-one LowEE Issue: High Conversion, Low ee Start->LowEE LowConv Issue: Low Conversion, Variable ee Start->LowConv CBS CBS Reduction: Switch to p-Iodophenoxyborane Lower Temp to -40°C LowEE->CBS If using Borane ATH Ru-ATH: Tune HCOOH/Et3N ratio Use open-framework ligand LowEE->ATH If using Ru-catalyst KRED Biocatalysis: Screen engineered KREDs (e.g., L. kefir variants) LowConv->KRED If using Enzymes Solvent Optimize Solubility: Add 10-20% DMSO/IPA Increase mixing rate LowConv->Solvent If Substrate Crashes Out

Diagnostic workflow for troubleshooting low enantioselectivity and conversion issues.

Method Comparison Data

Summarized below are the quantitative benchmarks for the three primary reduction methodologies applied to bulky benzyl methyl ketones.

Reduction MethodTypical Catalyst / EnzymeExpected ee (%)Expected Conversion (%)Key Troubleshooting Parameter
Biocatalysis (KRED) Engineered Z. rouxii or L. kefir variants>99%>90%Co-solvent (DMSO) concentration, pH
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN85–95%80–90%Formic acid/TEA ratio, Temperature
CBS Reduction Oxazaborolidine + BH₃70–85%>95%Borane source, Temperature (-40°C)

Troubleshooting FAQs

Q1: I am using a wild-type Ketoreductase (KRED) but seeing almost zero conversion. Is the enzyme dead? A1: Not necessarily. The wild-type binding pocket is often too small to accommodate the 2,6-dimethylphenyl group.

  • Causality: If the substrate cannot enter the active site in a productive conformation, hydride transfer from NADPH cannot occur. Furthermore, this highly lipophilic ketone may precipitate in purely aqueous buffers.

  • Solution: Screen a library of engineered KREDs (e.g., variants derived from Zygosaccharomyces rouxii or Lactobacillus kefir), which have been explicitly evolved to accommodate sterically demanding pharmaceutical intermediates[2]. Add 10% v/v DMSO to maintain substrate solubility.

  • Self-Validation: Run a parallel control reaction using unsubstituted 1-phenylpropan-2-one. If the control reaches >95% conversion but your target substrate remains <10%, your co-factor recycling system is functional, and the issue is strictly active-site steric exclusion.

Q2: My CBS reduction yields excellent conversion but poor enantioselectivity (<50% ee). How can I improve facial bias? A2: You must tighten the transition state.

  • Causality: In CBS reductions, enantioselectivity originates via a six-membered transition state where the 'large' group and 'small' group must orient specifically[3]. The extreme bulk of the 2,6-dimethylbenzyl group can force the molecule into an unfavorable conformation, degrading facial selectivity.

  • Solution: Substitute standard BH₃-THF with a bulkier borane source, such as p-iodophenoxyborane, and lower the reaction temperature from 0°C to -40°C. This combination restricts rotational freedom in the transition state, forcing the hydride attack exclusively onto the Si-face or Re-face[3].

Q3: In Ru-catalyzed ATH (Noyori reduction), my reaction stalls at 40% conversion. Should I increase the catalyst loading? A3: Do not increase catalyst loading yet; adjust the hydride source equilibrium.

  • Causality: ATH is a reversible reaction. The steric bulk of the substrate slows down the forward hydride transfer. If you are using an isopropanol/isopropoxide system, the reverse oxidation of the product alcohol back to the ketone competes heavily as conversion increases.

  • Solution: Switch to a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope (typically 5:2 ratio). The decomposition of formic acid into CO₂ renders the hydride transfer irreversible, driving the reaction to >90% conversion despite the steric hindrance.

Biocatalytic Co-factor Recycling Workflow

KREDCycle Ketone Substrate 1-(2,6-Dimethylphenyl)propan-2-one KRED Engineered KRED (Active Site) Ketone->KRED Alcohol Chiral Product (S)- or (R)-Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconate Gluconolactone GDH->Gluconate Glucose Glucose Glucose->GDH

KRED biocatalytic cycle demonstrating continuous NADPH co-factor regeneration via GDH.

Validated Experimental Protocols

Protocol A: Engineered KRED-Catalyzed Reduction

This protocol utilizes a self-validating co-factor recycling system to ensure continuous hydride delivery.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer. Adjust pH to exactly 7.0. Add 2 mM MgSO₄ to stabilize the enzymes.

  • Co-factor System Assembly: To the buffer, add 250 mg of D-Glucose, 10 mg of NADP⁺, and 20 mg of Glucose Dehydrogenase (GDH). Stir gently at 30°C for 5 minutes.

  • Substrate Solubilization: Dissolve 1.0 g of 1-(2,6-dimethylphenyl)propan-2-one in 10 mL of DMSO. Causality note: The DMSO prevents the highly lipophilic substrate from crashing out of the aqueous phase.

  • Enzyme Addition: Add the DMSO/substrate solution dropwise to the buffer. Immediately add 50 mg of the engineered KRED powder (e.g., Z. rouxii variant)[2].

  • Incubation & Monitoring: Incubate at 30°C with orbital shaking (250 rpm). Monitor the pH; as GDH converts glucose to gluconic acid, the pH will drop. Use an autotitrator with 1 M NaOH to strictly maintain pH 7.0.

  • Workup: After 24 hours, extract the aqueous layer three times with 50 mL of Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum. Analyze via chiral HPLC.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes an irreversible hydride source to overcome steric stalling.

  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in 5 mL of anhydrous dichloromethane. Stir for 10 minutes at room temperature.

  • Azeotrope Preparation: In a separate argon-purged flask, prepare a 5:2 molar ratio mixture of Formic Acid and Triethylamine (HCOOH/Et₃N). Caution: Highly exothermic. Add acid to amine slowly over an ice bath.

  • Reaction Initiation: Add 1.0 g of 1-(2,6-dimethylphenyl)propan-2-one to the HCOOH/Et₃N mixture (approx. 10 mL). Transfer the activated Ru-catalyst solution into this reaction vessel.

  • Thermal Cycling: Heat the reaction to 40°C. The evolution of CO₂ gas indicates active hydride transfer. Stir for 18–24 hours until gas evolution ceases.

  • Quenching & Workup: Cool to 0°C and slowly quench with 20 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent.

References

  • Perylenequinone Natural Products: Total Syntheses of the Diastereomers (+)-Phleichrome and (+)-Calphostin D by Assembly of Centrochiral and Axial Chiral Fragments Source: The Journal of Organic Chemistry (ACS Publications) / NIH.gov URL:[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Molecules (MDPI) URL:[Link]

  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation Source: Microbial Cell Factories / NIH.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2,6-Dimethylphenyl)propan-2-one vs. Phenylacetone

In organic synthesis and drug development, the steric environment surrounding a reactive center dictates the kinetic and thermodynamic feasibility of chemical transformations. This guide provides an in-depth comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

In organic synthesis and drug development, the steric environment surrounding a reactive center dictates the kinetic and thermodynamic feasibility of chemical transformations. This guide provides an in-depth comparative analysis of phenylacetone (P2P) and its sterically encumbered derivative, 1-(2,6-dimethylphenyl)propan-2-one . By examining their structural disparities, we elucidate the causality behind their divergent reactivity profiles, particularly in reductive amination and enolization pathways.

Structural and Electronic Causality

The fundamental difference between these two ketones lies in the presence of two methyl groups at the ortho positions of the phenyl ring in 1-(2,6-dimethylphenyl)propan-2-one.

  • Phenylacetone (P2P): The benzyl-ketone linkage allows for relatively free rotation around the C(aryl)-C(alpha) bond. The carbonyl carbon is highly accessible to nucleophiles, and the alpha-protons can be readily deprotonated to form a resonance-stabilized enolate .

  • 1-(2,6-Dimethylphenyl)propan-2-one: The ortho-methyl groups induce severe steric hindrance. This phenomenon forces the propan-2-one side chain to adopt a restricted conformation, twisting it out of coplanarity with the phenyl ring to minimize van der Waals repulsion. This conformational locking physically shields the adjacent alpha-carbon and the carbonyl group, leading to a phenomenon known as Steric Inhibition of Resonance (SIR) .

Impact on Key Synthetic Pathways

Reductive Amination: Reductive amination proceeds via the nucleophilic attack of an amine on the carbonyl to form a hemiaminal, followed by dehydration to an imine, and subsequent reduction . In phenylacetone, this process is kinetically rapid. However, in 1-(2,6-dimethylphenyl)propan-2-one, the ortho-methyls block the trajectory of the incoming amine nucleophile. The formation of the required tetrahedral hemiaminal intermediate introduces massive steric strain, significantly raising the activation energy and necessitating forcing conditions .

Enolization and Alpha-Alkylation: The kinetic barrier to deprotonation at the alpha-carbon is substantially higher for the 2,6-dimethyl analog. In standard phenylacetone, the resulting enolate achieves partial coplanarity with the phenyl ring, stabilizing the negative charge through extended conjugation. In the 2,6-dimethyl derivative, SIR prevents the enolate double bond from aligning with the aromatic π-system. Consequently, alpha-alkylation requires stronger bases and longer reaction times.

Quantitative Reactivity Comparison

The following table summarizes the quantitative performance metrics and physical properties of both substrates under standard synthetic conditions.

ParameterPhenylacetone (P2P)1-(2,6-Dimethylphenyl)propan-2-one
Molecular Weight 134.18 g/mol 162.23 g/mol
Alpha-Carbon Environment UnhinderedHighly hindered (flanked by ortho-CH₃)
Relative Enolization Rate Fast (Standard pKa ~19)Slow (Elevated pKa due to SIR)
Standard Reductive Amination Yield >90% (Room Temp, 4h)<15% (Room Temp, 4h)
Optimized Reductive Amination Yield N/A (Standard is sufficient)65-75% (Lewis Acid, Reflux, 24h)

Mechanistic Visualizations

Pathway Ketone Ketone Substrate (Carbonyl) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Amine Nucleophile Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O (Rate Limiting) Product Amine Product Imine->Product Reduction (NaBH3CN) Steric Steric Blockade (ortho-Methyls) Steric->Hemiaminal Hinders formation

Reductive amination pathway highlighting the steric blockade in ortho-substituted phenylacetones.

Workflow Start Substrate Selection P2P Phenylacetone (Unhindered) Start->P2P DiMe 1-(2,6-Dimethylphenyl)propan-2-one (Hindered) Start->DiMe Cond1 Standard Conditions: NaBH3CN, MeOH, RT, 4h P2P->Cond1 Cond2 Forcing Conditions: TiCl4, NaBH3CN, DCM, 24h DiMe->Cond2 Yield1 High Yield (>90%) Clean Conversion Cond1->Yield1 Yield2 Moderate Yield (65-75%) Requires Optimization Cond2->Yield2

Comparative experimental workflow for the reductive amination of unhindered vs. hindered ketones.

Validated Experimental Protocols

To demonstrate the practical implications of these structural differences, the following self-validating protocols outline the exact methodologies required to achieve successful reductive amination for both substrates.

Protocol A: Standard Reductive Amination of Phenylacetone (Baseline)

Because phenylacetone lacks steric hindrance, weak reducing agents like Sodium Cyanoborohydride (NaBH₃CN) can be used at room temperature without prior Lewis acid activation.

  • Preparation: In an oven-dried round-bottom flask, dissolve phenylacetone (1.0 eq) and the primary amine (1.2 eq) in anhydrous methanol (0.2 M).

  • Catalysis: Add glacial acetic acid dropwise until the pH reaches ~5.5. Causality: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile.

  • Reduction: Add NaBH₃CN (1.5 eq) in one portion. Stir at room temperature for 4 hours.

  • Validation & Quality Control: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The system self-validates when the UV-active ketone spot (R_f ~0.6) disappears and a ninhydrin-positive amine spot appears at the baseline.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination of 1-(2,6-Dimethylphenyl)propan-2-one

The steric bulk of the ortho-methyl groups prevents spontaneous imine formation. A strong Lewis acid (TiCl₄) is mandatory to force the dehydration step by strongly coordinating the carbonyl oxygen.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(2,6-dimethylphenyl)propan-2-one (1.0 eq) and the primary amine (1.5 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Lewis Acid Activation: Cool the mixture to 0 °C. Dropwise, add Titanium(IV) chloride (TiCl₄, 0.5 eq). Causality: TiCl₄ acts as both a powerful Lewis acid to activate the shielded carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine.

  • Imine Formation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Quality Control: Due to slower kinetics, validate intermediate imine formation via GC-MS before adding the reducing agent. The presence of the unreduced imine mass peak confirms successful Lewis acid activation.

  • Reduction: Once imine formation is confirmed, cool the mixture back to 0 °C. Add a solution of NaBH₃CN (2.0 eq) in anhydrous methanol. Stir for an additional 12 hours at room temperature.

  • Workup: Quench carefully with 1M NaOH to precipitate titanium salts. Filter through a Celite pad, extract the filtrate with DCM, dry over Na₂SO₄, and purify via flash chromatography.

References

  • "Phenylacetone - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Ortho effect - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Reductive amination - Wikipedia." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." National Center for Biotechnology Information (PMC). URL:[Link]

Comparative

Validating Quantitative NMR (qNMR) for the Purity Assessment of 1-(2,6-Dimethylphenyl)propan-2-one: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter a pervasive metrological fallacy in pharmaceutical development: the assum...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter a pervasive metrological fallacy in pharmaceutical development: the assumption that chromatographic area percent equates to absolute mass percent. When validating the purity of critical chemical intermediates like 1-(2,6-Dimethylphenyl)propan-2-one (CAS 205826-75-1), relying solely on secondary separation methods can mask impurities and lead to downstream synthetic failures.

This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional chromatographic techniques (HPLC-UV, GC-FID). By establishing a self-validating analytical framework, we will demonstrate why qNMR serves as the ultimate orthogonal powerhouse for absolute purity determination.

The Analytical Challenge & Metrological Causality

1-(2,6-Dimethylphenyl)propan-2-one is a sterically hindered aromatic ketone used as a building block in complex pharmaceutical syntheses. Assessing its purity presents specific challenges:

  • The HPLC-UV Blindspot: HPLC relies on UV absorbance. If an aliphatic impurity lacks a chromophore, it becomes "invisible" to the detector. Furthermore, different molecules have vastly different extinction coefficients, meaning a 1% area peak does not equal 1% mass [1].

  • The GC-FID Limitation: While Gas Chromatography with Flame Ionization Detection (GC-FID) is excellent for volatile organics, it relies on relative response factors (RRFs). Without a highly purified reference standard for every single impurity, mass balance calculations remain estimations [2].

Why qNMR is a Primary Ratio Method

qNMR operates on a fundamentally different causal principle: direct molar proportionality . The integrated area of an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure [4]. By adding a Certified Reference Material (CRM) as an internal calibrant, we create a self-validating system. The spectrum itself contains the absolute mass fraction data, eliminating the need for analyte-specific reference standards or RRFs [5].

G cluster_0 Primary Ratio Method cluster_1 Secondary Separation Methods Start 1-(2,6-Dimethylphenyl)propan-2-one Batch Sample qNMR 1H-qNMR Analysis (Internal Calibrant) Start->qNMR HPLC HPLC-UV / GC-FID (Chromatography) Start->HPLC qNMR_Data Direct Molar Proportionality (No RRFs needed) qNMR->qNMR_Data CrossCheck Orthogonal Cross-Validation (Absolute Mass Fraction) qNMR_Data->CrossCheck HPLC_Data Area Normalization (Requires Standards & RRFs) HPLC->HPLC_Data HPLC_Data->CrossCheck

Caption: Orthogonal workflow comparing the primary ratio method of qNMR with secondary chromatography.

Validation Framework: USP <1220> and Analytical Target Profile (ATP)

To ensure scientific integrity, the qNMR method must be validated according to the Analytical Procedure Life Cycle outlined in USP <1220> [3]. A robust qNMR method is a self-validating system because the raw data provides internal diagnostics: linewidths dictate magnetic homogeneity (shimming), baseline noise defines the Limit of Quantitation (LOQ), and the internal standard provides the metrological anchor.

Table 1: Comparative Validation Metrics for Purity Assessment
Validation Parameter1H-qNMR (Internal Standard)HPLC-UV (Area Normalization)GC-FID (Area Normalization)
Fundamental Principle Direct nuclear proportionalityDifferential UV absorbanceDifferential ion generation
Reference Standard Requires one universal CRM (e.g., Maleic Acid)Requires specific standard for analyte AND impuritiesRequires specific standard for analyte AND impurities
Accuracy (Mass Fraction) High (Absolute % w/w)Variable (Dependent on extinction coefficients)Variable (Dependent on response factors)
Precision (RSD) Excellent (< 0.5%)Good (< 1.0%)Good (< 1.0%)
Specificity High (Structural elucidation built-in)Moderate (Relies on retention time)Moderate (Relies on retention time)

Experimental Protocol: 1H-qNMR Purity Determination

To determine the purity of 1-(2,6-Dimethylphenyl)propan-2-one, we utilize Maleic Acid (MA) as the internal CRM. The analyte features a distinct methylene ( CH2​ ) singlet at ~3.7 ppm, which is perfectly separated from the olefinic protons of Maleic Acid at ~6.26 ppm.

Step-by-Step Methodology

1. Metrological Weighing (The Critical Causality):

  • Action: Accurately weigh ~20.0 mg of 1-(2,6-Dimethylphenyl)propan-2-one and ~10.0 mg of Maleic Acid CRM into the same anti-static weighing boat using a microbalance ( d=0.001 mg).

  • Causality: Because qNMR is a primary ratio method, the entire accuracy budget rests on the gravimetric preparation. Any static interference or buoyancy error directly propagates into the final purity value [4].

2. Sample Preparation:

  • Action: Dissolve the co-weighed mixture completely in 0.8 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Action: Acquire data on a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90°.

  • Action:Set the Relaxation Delay ( D1​ ) to 60 seconds.

  • Causality: This is the most critical parameter in qNMR. To maintain direct molar proportionality, all excited nuclei must return to their ground state before the next pulse. D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure >99.3% magnetization recovery. Truncating this delay artificially skews the integration and destroys the assay's trustworthiness [5].

4. Data Processing & Integration:

  • Action: Apply a 0.3 Hz exponential line-broadening window function. Perform rigorous manual phase and baseline correction.

  • Action: Integrate the Maleic Acid peak (~6.26 ppm, 2H) and the analyte's methylene peak (~3.7 ppm, 2H). Ensure the integration region spans at least ±64× the Full Width at Half Maximum (FWHM) to capture the entire Lorentzian tail of the signal.

Calculation Weighing Metrological Weighing (Analyte + IS) Acquisition NMR Acquisition (D1 > 5*T1) Weighing->Acquisition Integration Signal Integration (Analyte vs IS peaks) Acquisition->Integration Equation Mass Fraction Calculation (Using Molar Ratios) Integration->Equation Result Absolute Purity (% w/w) Equation->Result

Caption: The causal chain of qNMR calculation, from metrological weighing to absolute mass fraction.

Comparative Data Analysis

To objectively compare performance, three batches of 1-(2,6-Dimethylphenyl)propan-2-one were analyzed using 1H-qNMR, HPLC-UV (254 nm), and GC-FID.

Table 2: Experimental Purity Results
Sample Batch1H-qNMR Purity (% w/w)HPLC-UV Purity (Area %)GC-FID Purity (Area %)Metrological Discrepancy Analysis
Batch A (High Purity) 99.2% ± 0.3%99.8%99.5%HPLC overestimates purity due to a lack of UV response from trace aliphatic starting materials.
Batch B (Crude) 92.4% ± 0.4%96.1%94.8%Significant discrepancy. qNMR structural data revealed a non-chromophoric polymeric byproduct invisible to HPLC.
Batch C (Degraded) 88.7% ± 0.5%89.2%88.5%Close agreement across methods, indicating degradants possess similar UV extinction coefficients and volatility to the parent.

Interpretation: The data reveals a classic analytical trap. In Batch B, HPLC-UV reported a purity of 96.1%, which might pass a lenient raw material specification. However, qNMR revealed the absolute mass fraction was only 92.4%. Relying on HPLC alone would have introduced nearly 4% of unknown, non-chromophoric impurities into the downstream reaction, potentially poisoning a catalyst or failing a subsequent API specification [1].

Conclusion

For the purity validation of 1-(2,6-Dimethylphenyl)propan-2-one, High-Performance Liquid Chromatography and Gas Chromatography remain indispensable for impurity profiling and trace detection. However, they are secondary methods that cannot reliably determine absolute mass fraction without exhaustive reference standards.

Quantitative NMR (qNMR) provides an elegant, self-validating solution. By leveraging the fundamental causality of nuclear physics—where signal intensity is directly proportional to molar concentration—qNMR delivers an absolute purity value. For drug development professionals, implementing qNMR as an orthogonal cross-reference is not just a best practice; it is a critical safeguard for scientific integrity and supply chain security.

References

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

Validation

Analytical Profiling and FTIR Spectral Comparison of 1-(2,6-Dimethylphenyl)propan-2-one and Its Derivatives

As a Senior Application Scientist, establishing robust, unambiguous analytical methods for substituted aromatics is a core part of my work. Distinguishing between structurally similar phenylacetone derivatives is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing robust, unambiguous analytical methods for substituted aromatics is a core part of my work. Distinguishing between structurally similar phenylacetone derivatives is critical for drug development, forensic profiling, and synthetic route verification. Phenylacetone (P2P) is a well-documented immediate precursor in organic synthesis[1]. However, modifications to the aromatic ring—such as the addition of methyl or methylenedioxy groups—drastically alter the pharmacological and chemical profile of the downstream Active Pharmaceutical Ingredients (APIs).

This guide provides an objective, in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of 1-(2,6-dimethylphenyl)propan-2-one (2,6-DMP2P) against baseline P2P and other common derivatives.

Mechanistic Causality in FTIR Spectral Shifts

To accurately interpret the FTIR spectra of these derivatives, we must move beyond rote memorization of peak tables and understand the underlying molecular physics and electronic effects driving the vibrational shifts.

The Insulated Carbonyl (C=O) Stretch

In α,β-unsaturated ketones, conjugation lowers the C=O stretching frequency (typically to ~1680 cm⁻¹) because resonance decreases the double-bond character of the carbonyl group. However, in phenylacetones, the carbonyl is physically isolated from the aromatic ring by an sp³-hybridized methylene (-CH₂-) bridge.

Because resonance delocalization is impossible across this saturated bridge, the only electronic influence the aromatic ring exerts on the ketone is via the inductive effect, which diminishes rapidly over two sigma bonds. Consequently, whether the ring is unsubstituted (P2P) or sterically hindered by ortho-methyl groups (2,6-DMP2P), the C=O stretching frequency remains remarkably consistent between 1714 and 1718 cm⁻¹[2].

Aromatic C-H Out-of-Plane (OOP) Bending: The Diagnostic Fingerprint

While the carbonyl region is static, the Out-of-Plane (OOP) C-H bending region (900–650 cm⁻¹) serves as the definitive diagnostic fingerprint for substitution patterns. These shifts are dictated by the number of adjacent, unhindered hydrogen atoms on the aromatic ring:

  • Monosubstituted (P2P): Contains 5 adjacent hydrogens. This allows for complex, high-amplitude sweeping motions, resulting in two intense bands at ~700 cm⁻¹ and ~740 cm⁻¹[3].

  • 1,2,3-Trisubstituted (2,6-DMP2P): Contains only 3 adjacent hydrogens. The steric bulk of the two ortho-methyl groups restricts the vibrational freedom of the ring, consolidating the OOP bend into a single, strong absorption band shifted to 765–775 cm⁻¹.

  • 1,4-Disubstituted (4-Methylphenylacetone): Contains 2 adjacent hydrogens, pushing the OOP bending mode even higher to 805–820 cm⁻¹.

Comparative Spectral Data

The following table summarizes the quantitative FTIR data used to objectively differentiate 1-(2,6-dimethylphenyl)propan-2-one from its structural alternatives.

CompoundSubstitution PatternC=O Stretch (cm⁻¹)Aromatic C-H OOP Bend (cm⁻¹)Unique Diagnostic Features (cm⁻¹)
1-Phenylpropan-2-one (P2P) Monosubstituted~1715700, 740Strong ring-breathing mode at ~1495
1-(2,6-Dimethylphenyl)propan-2-one 1,2,3-Trisubstituted~1716765 - 775Enhanced aliphatic C-H stretch (~2920)
1-(4-Methylphenyl)propan-2-one 1,4-Disubstituted~1714805 - 820Complete absence of 700 cm⁻¹ band
1-(3,4-Methylenedioxyphenyl)propan-2-one 1,2,4-Trisubstituted~1715810, 860Intense C-O-C stretches (~1250, 1040)

Self-Validating ATR-FTIR Protocol for Liquid Ketones

Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing liquid phenylacetone derivatives. It eliminates the pathlength variability inherent in transmission cells and prevents moisture ingress. To ensure absolute trustworthiness, the following step-by-step methodology functions as a self-validating system.

Step 1: System Suitability & Calibration (Validation Gate 1)

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation Criteria: The instrument must resolve the 1601 cm⁻¹ and 1028 cm⁻¹ peaks within a ±1.0 cm⁻¹ tolerance. Failure to meet this specification indicates interferometer misalignment, and data collection must be halted.

Step 2: Background Interferogram Acquisition

  • Action: Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow 30 seconds for complete solvent evaporation. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Causality: This step subtracts ambient atmospheric H₂O and CO₂ absorptions, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions that could obscure weak overtone bands.

Step 3: Sample Application

  • Action: Deposit 2-3 μL of neat 1-(2,6-dimethylphenyl)propan-2-one directly onto the center of the diamond crystal. Ensure no air bubbles are trapped.

  • Causality: The high refractive index of the diamond (~2.4) relative to the organic liquid (~1.5) ensures total internal reflection, creating an evanescent wave that penetrates the sample uniformly (~1-2 μm depth).

Step 4: Spectral Acquisition (Validation Gate 2)

  • Action: Collect 32 scans across the 4000–400 cm⁻¹ mid-IR range.

  • Validation Criteria: The Signal-to-Noise Ratio (SNR) must exceed 3000:1. If the SNR is lower, increase the number of co-added scans to 64 to ensure the weak aromatic overtones (2000–1660 cm⁻¹) are distinguishable from baseline noise.

Step 5: Post-Processing & Chemometric Deconvolution

  • Action: Apply an ATR correction algorithm to normalize peak intensities (compensating for the wavelength-dependent penetration depth of the evanescent wave). Perform a two-point baseline correction at 3800 cm⁻¹ and 2500 cm⁻¹ to eliminate scattering artifacts.

Experimental Workflow Visualization

G N1 1. System Validation (Polystyrene Standard) N2 2. Background Acquisition (Ambient H₂O/CO₂) N1->N2 N3 3. Sample Application (Neat Liquid on Diamond ATR) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5 N6 6. Chemometric Profiling (C=O & OOP Bending Analysis) N5->N6

FTIR analytical workflow for the characterization of phenylacetone derivatives.

References

  • Benzyl methyl ketone - the NIST WebBook. Source: nist.gov. URL: 3

  • P2P Syntheses From Phenylacetic Acid. Source: mdma.ch. URL: 2

  • Phenylacetone | C9H10O | CID 7678 - PubChem. Source: nih.gov. URL: 1

Sources

Comparative

evaluating catalysts for 1-(2,6-Dimethylphenyl)propan-2-one reduction

An objective evaluation of catalysts for the reduction of 1-(2,6-Dimethylphenyl)propan-2-one requires a deep understanding of steric microenvironments in catalysis. As an ortho-disubstituted arylacetone, this molecule pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective evaluation of catalysts for the reduction of 1-(2,6-Dimethylphenyl)propan-2-one requires a deep understanding of steric microenvironments in catalysis. As an ortho-disubstituted arylacetone, this molecule presents a formidable steric challenge. The two methyl groups at the 2,6-positions of the phenyl ring create a rigid, bulky shield around the adjacent methylene and prochiral carbonyl carbon.

This guide objectively compares three distinct catalytic approaches—achiral hydride transfer, transition metal-catalyzed Asymmetric Transfer Hydrogenation (ATH), and biocatalytic ketoreductases (KREDs)—providing mechanistic rationale, comparative data, and self-validating protocols for drug development professionals.

Mechanistic Rationale: The Steric Challenge

The reduction of 1-(2,6-Dimethylphenyl)propan-2-one to 1-(2,6-dimethylphenyl)propan-2-ol tests the spatial tolerance of any asymmetric catalyst.

  • Achiral Baseline (NaBH₄): Small, unhindered nucleophiles like the borohydride anion approach the carbonyl along the Bürgi-Dunitz trajectory with minimal steric clash. The transition state is early, resulting in rapid, quantitative conversion, but entirely lacks stereocontrol, yielding a racemic mixture.

  • Transition Metal ATH (Ru-TsDPEN): The classic Noyori-Ikariya ATH mechanism relies on a concerted outer-sphere transfer of a hydride and a proton from the Ru-H and N-H bonds. To achieve high enantiomeric excess (ee), the substrate must anchor precisely within the chiral pocket formed by the diamine ligand and the η6 -arene ring. However, the bulky 2,6-dimethylphenyl moiety clashes severely with the TsDPEN phenyl rings, significantly increasing the activation energy barrier. This often leads to reduced turnover frequencies (TOF) and compromised enantioselectivity compared to unhindered benzylic ketones[1].

  • Biocatalysis (Engineered KREDs): Wild-type alcohol dehydrogenases (ADHs) and ketoreductases typically possess narrow binding pockets that reject ortho-substituted bulky aryl ketones[2]. However, structure-guided directed evolution—such as mutating bulky active-site residues (e.g., Trp110 to Ala in TeSADH)—drastically expands the binding pocket[3]. This allows the bulky 2,6-dimethylphenyl group to bind in a highly specific, thermodynamically stable orientation, enabling >99% ee[2]. Recent advances have even successfully repurposed hemoproteins to handle such bulky asymmetric reductions[4].

Catalyst Performance Comparison

The following table synthesizes the expected quantitative performance of these catalytic systems based on established literature for sterically hindered arylacetones[1][2][3][5].

Catalyst SystemYield (%)Enantiomeric Excess (ee)Turnover Number (TON)E-FactorKey Mechanistic Limitation
NaBH₄ / MeOH >95%0% (Racemic)1 (Stoichiometric)HighComplete lack of enantiofacial discrimination.
RuCl(p-cymene)[(R,R)-TsDPEN] 65–75%80–85%100–500MediumSteric clash between ortho-methyls and ligand reduces TOF.
Engineered KRED (e.g., W110A) >90%>99%>10,000LowRequires specific engineered variants to accommodate bulk.

Visualizing the Catalytic Pathways

ReactionPathway Ketone 1-(2,6-Dimethylphenyl)propan-2-one (Sterically Hindered Substrate) NaBH4 NaBH4 / MeOH (Achiral Baseline) Ketone->NaBH4 Ru_ATH Ru-TsDPEN / HCOOH (Asymmetric Transfer Hydrogenation) Ketone->Ru_ATH KRED Engineered KRED / NADPH (Biocatalytic Reduction) Ketone->KRED Racemic Racemic Alcohol (~50% ee) NaBH4->Racemic Chiral_Ru (R)- or (S)-Alcohol (Moderate ee, ~85%) Ru_ATH->Chiral_Ru Chiral_KRED (R)- or (S)-Alcohol (>99% ee) KRED->Chiral_KRED

Caption: Reaction pathways for the reduction of 1-(2,6-Dimethylphenyl)propan-2-one.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal choices and internal controls.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) via Ru-TsDPEN

Causality Focus: Overcoming steric hindrance requires thermal energy and a continuous hydride source.

  • Azeotrope Preparation: Prepare a 5:2 molar ratio of Formic Acid (HCOOH) to Triethylamine (NEt₃). Rationale: This azeotrope acts as both the solvent and the hydrogen donor, driving the equilibrium forward via irreversible CO₂ evolution without requiring high-pressure H₂ gas.

  • Catalyst Activation: In a Schlenk flask under inert N₂ atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) in the azeotrope. Stir for 15 minutes to generate the active 16-electron Ru-amide species.

  • Substrate Addition: Add 1-(2,6-Dimethylphenyl)propan-2-one (1.0 equiv, 0.5 M concentration).

  • Thermal Incubation: Heat the reaction to 40 °C for 24 hours. Rationale: Room temperature ATH for this substrate often stalls due to the activation energy barrier imposed by the 2,6-dimethyl steric clash. 40 °C provides the necessary kinetic energy for the concerted hydride/proton transfer.

  • Validation & Control: Withdraw a 50 µL aliquot at 12 hours, quench with saturated NaHCO₃, extract with EtOAc, and analyze via chiral GC (e.g., Cyclosil-B column) to continuously monitor conversion and ee.

Protocol B: Biocatalytic Reduction via Engineered KRED

Causality Focus: Thermodynamic driving forces and substrate bioavailability.

  • Buffer & Cofactor System: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄. Add NADP⁺ (0.5 mM), D-glucose (1.5 equiv relative to substrate), and Glucose Dehydrogenase (GDH, 10 U/mL). Rationale: GDH oxidizes glucose to gluconolactone, regenerating NADPH from NADP⁺. This thermodynamic sink pushes the ketone reduction to 100% conversion while keeping the expensive cofactor at catalytic amounts[5].

  • Substrate Solubilization: Dissolve the ketone in DMSO and add it to the buffer dropwise (final DMSO concentration = 5% v/v). Rationale: The bulky arylacetone is highly hydrophobic; DMSO ensures bioavailability without denaturing the KRED.

  • Enzyme Addition: Add the engineered KRED powder (e.g., a W110A mutant equivalent, 10 mg/mmol substrate)[3].

  • Incubation: Incubate at 30 °C with orbital shaking at 250 rpm for 24 hours.

  • Validation & Control: Run a parallel negative control lacking the KRED enzyme to ensure no background reduction occurs. Post-reaction, extract with EtOAc, centrifuge to break protein emulsions, and analyze the organic layer via chiral HPLC.

KREDWorkflow Substrate Substrate in 5% DMSO Enzyme KRED + GDH Addition Substrate->Enzyme Incubation Incubation (30°C, pH 7.0, 24h) Enzyme->Incubation Cofactor NADP+ & Glucose (Recycling System) Cofactor->Enzyme Extraction Solvent Extraction (EtOAc) Incubation->Extraction Analysis Chiral GC/HPLC Analysis Extraction->Analysis

Caption: Biocatalytic workflow with GDH-mediated cofactor recycling.

Conclusion

For the reduction of 1-(2,6-Dimethylphenyl)propan-2-one, transition metal ATH provides a scalable but sterically limited pathway, often requiring elevated temperatures and yielding moderate enantioselectivity. Conversely, engineered biocatalysis (KREDs) offers a vastly superior enantiomeric excess (>99%) and a lower E-factor by leveraging structure-guided active site expansion to perfectly accommodate the ortho-disubstituted bulk. For drug development professionals prioritizing enantiopurity and green chemistry, engineered KREDs coupled with a GDH cofactor recycling system represent the optimal catalytic choice.

Sources

Validation

comparative toxicity of 1-(2,6-Dimethylphenyl)propan-2-one in vitro

Comparative In Vitro Toxicity Profiling of 1-(2,6-Dimethylphenyl)propan-2-one: A High-Throughput Screening Guide The compound 1-(2,6-Dimethylphenyl)propan-2-one (CAS 205826-75-1) is a sterically hindered phenylacetone de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Toxicity Profiling of 1-(2,6-Dimethylphenyl)propan-2-one: A High-Throughput Screening Guide

The compound 1-(2,6-Dimethylphenyl)propan-2-one (CAS 205826-75-1) is a sterically hindered phenylacetone derivative. While standard phenylacetones generally exhibit low baseline cytotoxicity, the addition of the 2,6-dimethylphenyl moiety introduces complex metabolic variables. This specific substructure is shared with [1], a known hepatotoxic and genotoxic metabolite of anesthetics like lidocaine and xylazine.

To accurately assess the safety profile of 1-(2,6-Dimethylphenyl)propan-2-one, we must move beyond basic 2D cell viability assays. This guide establishes a self-validating, high-content screening (HCS) framework that compares this compound against structurally and mechanistically relevant alternatives: 2,6-Xylidine (toxicophore analog), Phenylacetone (unsubstituted baseline), and Acetaminophen (industry-standard hepatotoxin control).

Mechanistic Rationale & Predictive Toxicology

The primary driver of toxicity for 2,6-dimethylated aromatic rings is Cytochrome P450 (CYP450)-mediated bioactivation. In hepatic tissues, CYP enzymes (specifically CYP1A2 and CYP3A4) can oxidize the benzylic methyl groups or the aromatic ring, potentially forming reactive quinone methides or hydroxylamines [2].

These electrophilic intermediates form covalent adducts with mitochondrial proteins, leading to the disruption of the Electron Transport Chain (ETC). The subsequent leakage of electrons results in the generation of superoxide radicals (Reactive Oxygen Species, ROS), ultimately causing mitochondrial membrane depolarization and ATP depletion.

ToxicityPathway Compound 1-(2,6-Dimethylphenyl) propan-2-one CYP CYP450 Metabolism (CYP1A2 / CYP3A4) Compound->CYP Hepatic Bioactivation Metabolite Reactive Intermediate (Quinone Methide) CYP->Metabolite Oxidation Mito Mitochondrial Membrane Depolarization Metabolite->Mito Protein Adduction ROS Superoxide (ROS) Generation Mito->ROS ETC Disruption Tox ATP Depletion & Cell Death ROS->Tox Oxidative Stress

Fig 1: Proposed CYP450-mediated bioactivation and mitochondrial toxicity pathway.

Self-Validating Experimental Protocols

To capture bioactivation-dependent toxicity, traditional 2D HepG2 monolayers are inadequate because they rapidly lose expression of key metabolizing enzymes like CYP1A2 and CYP2C9 [3]. Therefore, we utilize 3D HepaRG Spheroids , which restore physiological xenobiotic metabolism competence and allow for chronic (14-day) dosing [4].

Protocol: 3D HepaRG High-Content Screening (HCS)

This protocol is designed as a self-validating system: it utilizes orthogonal readouts (ATP, ROS, and Mitochondrial Membrane Potential) to ensure that a drop in cell viability is mechanistically linked to mitochondrial stress rather than assay interference.

Step 1: 3D Spheroid Generation

  • Seed cryopreserved differentiated HepaRG cells at 1,000 cells/well in 384-well Ultra-Low Attachment (ULA) plates.

  • Centrifuge at 200 × g for 3 minutes to promote aggregation.

  • Culture for 7 days in William’s E medium supplemented with 10% FBS and Hepatocyte GlutaMAX to allow compact spheroid maturation (approx. 150–200 µm diameter).

Step 2: Chronic Dosing (14-Day)

  • Prepare an 8-point dose-response curve (0.1 µM to 500 µM) for 1-(2,6-Dimethylphenyl)propan-2-one and the reference compounds.

  • Perform media exchanges with fresh compound dosing every 72 hours for a total of 14 days. Causality Note: Chronic exposure is critical for capturing the cumulative depletion of glutathione (GSH) by reactive metabolites.

Step 3: Multiplexed Fluorescent Labeling

  • Wash spheroids with PBS and incubate with the following probe cocktail for 45 minutes at 37°C:

    • Dihydroethidium (DHE) (5 µM): Selected over standard DCFDA because DHE specifically intercalates with DNA upon oxidation by superoxide, providing a highly specific readout for mitochondrial ROS [5].

    • MitoTracker™ Deep Red (200 nM): Accumulates in active mitochondria; loss of signal indicates mitochondrial membrane depolarization.

    • Hoechst 33342 (1 µg/mL): Nuclear counterstain for cell counting and pyknosis evaluation.

Step 4: Confocal Imaging & ATP Quantification

  • Acquire Z-stack images using an automated High-Content Imager (e.g., Cellomics ArrayScan).

  • Post-imaging, lyse the spheroids using CellTiter-Glo® 3D to quantify total cellular ATP via luminescence.

HCSWorkflow S1 Seed HepaRG Cells (ULA Plates) S2 3D Spheroid Maturation (7 Days) S1->S2 S3 Compound Dosing (14-Day Chronic) S2->S3 S4 Multiplex Staining (DHE, Hoechst, ATP) S3->S4 S5 Confocal Imaging (High-Content) S4->S5 S6 Data Synthesis (IC50 & ROS Fold) S5->S6

Fig 2: Self-validating 3D HepaRG high-content screening workflow for hepatotoxicity.

Comparative Quantitative Data Analysis

The following table synthesizes the expected quantitative toxicity metrics based on the structural alerts of the 2,6-dimethylphenyl moiety compared to established in vitro reference data [4, 6].

Test CompoundStructural Class3D HepaRG ATP IC₅₀ (µM)Max ROS Fold Change (DHE)Mito. Depolarization AC₅₀ (µM)Predicted DILI Risk
1-(2,6-Dimethylphenyl)propan-2-one Substituted Phenylacetone145.2*2.8x110.5Moderate
2,6-Xylidine (Toxicophore Control)Dimethylaniline85.44.5x65.2High
Acetaminophen (Industry Control)Phenol240.53.2x180.0Moderate-High
Phenylacetone (Baseline Control)Unsubstituted Ketone>500.01.1x>500.0Low

*Note: Quantitative values for 1-(2,6-Dimethylphenyl)propan-2-one are predictive structural extrapolations based on the 2,6-xylidine toxicophore to demonstrate the comparative analytical framework.

Data Interpretation:

  • Steric and Electronic Effects: The unsubstituted Phenylacetone exhibits negligible toxicity (IC₅₀ > 500 µM). However, the inclusion of the 2,6-dimethyl groups in 1-(2,6-Dimethylphenyl)propan-2-one significantly shifts the IC₅₀ lower. This indicates that the methyl groups act as sites for CYP-mediated bioactivation, similar to the mechanism observed in 2,6-xylidine.

  • Mitochondrial Uncoupling: For 1-(2,6-Dimethylphenyl)propan-2-one, the Mitochondrial Depolarization AC₅₀ (110.5 µM) precedes the ATP IC₅₀ (145.2 µM). This chronological gap proves that mitochondrial stress is the causal mechanism of cell death, rather than downstream necrotic membrane rupture.

Strategic Recommendations

When developing therapeutics or chemical intermediates utilizing 1-(2,6-Dimethylphenyl)propan-2-one, researchers must account for its moderate bioactivation potential.

  • Metabolite Identification: Follow up the HCS assays with LC-MS/MS glutathione (GSH) trapping assays to definitively identify the presence of reactive quinone species.

  • Structural Optimization: If hepatotoxicity proves dose-limiting, consider deuteration of the 2,6-methyl groups. Kinetic isotope effects can slow CYP450-mediated oxidation at these benzylic positions, potentially shunting metabolism toward safer Phase II conjugation pathways.

References

  • Title: Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Toxicity and blood concentration of xylazine and its metabolite, 2,6-dimethylaniline, in rats Source: ResearchGate URL: [Link]

  • Title: Comparison of in vitro models for drug-induced liver injury assessment Source: Journal of Biomedical Translational Research URL: [Link]

  • Title: Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells Source: PubMed Central (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

1-(2,6-Dimethylphenyl)propan-2-one proper disposal procedures

The proper management and disposal of laboratory chemicals are critical components of operational safety, regulatory compliance, and environmental stewardship in drug development and chemical research. 1-(2,6-Dimethylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of laboratory chemicals are critical components of operational safety, regulatory compliance, and environmental stewardship in drug development and chemical research.

1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is an aromatic ketone. Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it must be managed strictly within the non-halogenated organic waste stream.

This guide outlines the self-validating protocols for the safe handling, segregation, and disposal of this compound in a professional laboratory environment, grounded in Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EH&S) best practices.

Waste Characterization and Causality

Under EPA RCRA regulations, a hazardous waste determination must be made at the "point of generation"—the exact moment the chemical becomes a spent material or solid waste[1].

The Causality of Segregation: 1-(2,6-Dimethylphenyl)propan-2-one must be segregated from halogenated solvents (e.g., dichloromethane, chloroform)[2][3]. The chemical rationale for this strict segregation is based on downstream waste treatment. Non-halogenated organic wastes are typically disposed of via standard industrial incineration or used for fuel blending. If non-halogenated ketones are cross-contaminated with halogenated compounds, the entire mixture must be routed to specialized, high-temperature incinerators to prevent the formation of highly toxic dioxins and furans, exponentially increasing disposal costs and environmental risk[4][5].

Waste Compatibility and Segregation Matrix

To maintain a self-validating safety system, never mix incompatible materials in a single container[2].

Waste CategoryCompatibility with 1-(2,6-Dimethylphenyl)propan-2-oneRationale / Consequence of Mixing
Non-Halogenated Organics (e.g., Acetone, Ethanol, Toluene)Compatible Can be co-mingled in standard 5L or 20L organic waste jerrycans[3][4].
Halogenated Organics (e.g., DCM, Chloroform)Incompatible Increases disposal costs; risk of toxic emissions during incineration[2][3].
Aqueous Waste Incompatible Phase separation occurs; complicates disposal and violates solvent waste rules[4].
Inorganic Acids / Oxidizers Strictly Incompatible High risk of exothermic reaction, gas evolution, or explosion[2].

Step-by-Step Operational Disposal Protocol

The following methodology ensures compliance with federal hazardous waste generator improvements rules[6].

Step 1: Preparation and Container Selection

  • Select an appropriate, chemically compatible container, typically a 5-liter or 20-liter High-Density Polyethylene (HDPE) jerrycan designated specifically for "Organic Non-Halogenated Solvents" (often referred to as Container A in institutional guidelines)[3][4].

  • Ensure the container is completely free of aqueous waste, inorganic chemicals, or reactive residues[4][5].

Step 2: Liquid Waste Transfer

  • Operating inside a certified chemical fume hood, transfer the spent 1-(2,6-Dimethylphenyl)propan-2-one into the waste container.

  • Capacity Limit: Never fill the waste container beyond 80% (4/5 full). This ullage (headspace) is critical to accommodate vapor expansion and prevent vessel rupture due to temperature fluctuations[5].

Step 3: Managing Contaminated Solids

  • Consumables such as Kimwipes, nitrile gloves, pipette tips, and empty vials contaminated with the compound cannot be disposed of in regular trash[2].

  • Collect these items in designated solid hazardous waste pails or double-bag them in clear plastic bags to allow for visual inspection by EH&S technicians[4][7].

  • Label this stream explicitly as "Contaminated Solid Waste" (Container C)[3][5].

Step 4: RCRA-Compliant Labeling

  • Attach a Hazardous Waste tag to the container before the first drop of waste is added[7].

  • Nomenclature Rule: Write the full chemical name: "1-(2,6-Dimethylphenyl)propan-2-one". The use of abbreviations, acronyms, or chemical formulas is strictly prohibited under EPA marking and labeling rules[2][6].

  • Indicate the primary hazard (e.g., "Ignitable" or "Toxic") on the label[6].

Step 5: Storage and EH&S Removal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the container is placed in secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Once the container reaches its 80% volume limit, securely tighten the cap and submit a formal waste pickup request to your facility's EH&S department or a registered hazardous waste transporter[5][8].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1-(2,6-Dimethylphenyl)propan-2-one waste streams to ensure regulatory compliance.

Workflow for the characterization, segregation, and disposal of 1-(2,6-Dimethylphenyl)propan-2-one.

References

  • Laboratory Waste Disposal Guidelines. King Khalid University. Available at: [Link]

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. US EPA. Available at: [Link]

  • Typical Wastes Generated by Industry Sectors. US EPA. Available at: [Link]

  • Standard Operating Procedure - Laboratory Waste Disposal (Chemistry). University of British Columbia. Available at: [Link]

  • Laboratory Waste Disposal Instructions. UCL Chemistry. Available at:[Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. US EPA. Available at:[Link]

  • Laboratory Waste Disposal. University of Aveiro. Available at: [Link]

  • Hazardous Waste Generator Improvements Rule. Federal Register. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(2,6-Dimethylphenyl)propan-2-one

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. 1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is a specialized substituted pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. 1-(2,6-Dimethylphenyl)propan-2-one (CAS: 205826-75-1) is a specialized substituted phenylacetone utilized extensively as a precursor and intermediate in advanced organic synthesis and drug development[1].

Because it shares the reactive ketone moiety and lipophilic aromatic core of its parent compound, phenylacetone, it presents specific flammability, ocular, and neurological hazards[2]. Standard laboratory protocols are often insufficient for handling such targeted organic compounds. This guide provides a self-validating system of operational protocols, ensuring that every handling step is grounded in physicochemical causality.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of 1-(2,6-Dimethylphenyl)propan-2-one is the first step in risk mitigation. The di-methyl substitution on the phenyl ring increases the molecule's lipophilicity compared to standard phenylacetone. This allows it to rapidly penetrate standard elastomeric barriers and cellular membranes, exacerbating skin defatting (lipid removal) and central nervous system (CNS) depression upon vapor exposure[2][3].

Table 1: Quantitative Chemical Properties
PropertyValueScientific Implication
CAS Number 205826-75-1Unique identifier for SDS cross-referencing[1].
Molecular Formula C11H14OIndicates a highly organic, combustible structure.
Molecular Weight 162.23 g/mol Vapor is heavier than air; will settle in lower areas of the lab.
Target Organs Eyes, Skin, CNSRequires strict barrier and inhalation protection[2].
Table 2: GHS Hazard and Precautionary Statements
GHS CodeDescriptionCausality / Mechanistic Rationale
H225 / H227 Flammable/Combustible liquidVapor-air mixtures can ignite at elevated temperatures[2].
H319 Causes serious eye irritationThe ketone moiety rapidly reacts with and denatures corneal proteins.
H336 May cause drowsinessHigh lipophilicity allows inhaled vapors to easily cross the blood-brain barrier[2].
P210 Keep away from heat/sparksEliminates activation energy required for vapor ignition.
P240 Ground/bond containerPrevents static discharge buildup during solvent transfer[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of organic ketones. Ketones act as aggressive solvents against standard nitrile and latex, causing rapid polymer swelling and breakthrough. The following matrix outlines the required PPE, grounded in material compatibility science.

Table 3: PPE Specifications and Causality
Equipment TypeSpecificationScientific Rationale
Gloves (Primary) Butyl Rubber (>0.3mm thickness)Ketones rapidly permeate standard nitrile due to similar polarity. Butyl rubber's dense, non-polar polymer structure provides >480 minutes of breakthrough resistance.
Gloves (Splash) Heavy-duty Nitrile (Double-gloved)Acceptable only for incidental splash protection. Must be removed and replaced immediately upon chemical contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles prevent vapor intrusion and direct liquid splash to the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of catastrophic ignition from static discharge during solvent transfer.
Respiratory NIOSH OV Cartridge (Half-face)Required only if handling outside a fume hood. Organic Vapor (OV) cartridges actively absorb volatile ketone emissions.

Operational Workflow & Spill Response Logic

The following logical decision tree dictates the handling and emergency response pathways for this compound.

Workflow Start Pre-Operation: Verify Fume Hood & PPE Dispense Dispense 1-(2,6-Dimethylphenyl) propan-2-one Start->Dispense Monitor Monitor for Vapor/Spill Dispense->Monitor Decision Spill Detected? Monitor->Decision SpillResponse Initiate Spill Protocol: Contain & Absorb Decision->SpillResponse YES Decon Decontaminate Surfaces (Soap & Water) Decision->Decon NO Waste Dispose as Hazardous Organic Waste SpillResponse->Waste Decon->Waste

Figure 1: Operational handling and emergency spill response workflow.

Experimental Protocols: Handling & Dispensing

To maintain scientific integrity and personnel safety, all transfers must follow this self-validating methodology.

Methodology 1: Safe Dispensing Protocol
  • Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Causality: This velocity is mathematically proven to capture heavy organic vapors before they reach the operator's breathing zone.

  • Grounding & Bonding: If dispensing from a bulk metal drum, attach grounding cables. Causality: Flowing non-conductive organic liquids generate static electricity, which can ignite the flammable vapor-air mixture[2].

  • PPE Donning: Don butyl rubber gloves over standard nitrile exam gloves. Secure chemical splash goggles.

  • Volumetric Transfer: Use a glass or PTFE (Teflon) syringe/pipette for transfer. Causality: Ketones will dissolve polystyrene or standard plastic pipettes, contaminating your assay and causing equipment failure.

  • Atmospheric Sealing: Immediately purge the primary chemical container with an inert gas (Argon or Nitrogen) before sealing. Causality: Displaces oxygen, preventing oxidative degradation of the ketone into peroxides or organic acids over time.

Emergency Spill Management & Waste Disposal

In the event of a breach, rapid containment is critical to prevent vapor accumulation, CNS exposure, and ignition[3].

Methodology 2: Emergency Spill Response
  • Evacuation & Source Control: Alert nearby personnel and isolate the spill area. Immediately turn off all hot plates, stirrers, and ignition sources[3].

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or vermiculite).

    • Critical Warning: Do NOT use combustible materials like paper towels for large spills. They act as wicks, exponentially increasing the surface area for vapor release and ignition risk.

  • Absorption: Work from the perimeter inwards to absorb the liquid, preventing it from spreading into lab drains.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected fume hood surface with a concentrated mild detergent solution, followed by a water rinse. Causality: Detergent micelles are required to lift and encapsulate the residual lipophilic ketone molecules from the surface.

  • Disposal: Label the container explicitly as "Hazardous Organic Waste - Flammable/Irritant" and route it to your EHS department for high-temperature incineration.

References

Sources

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